molecular formula C9H12ClNO2 B023623 (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride CAS No. 83649-47-2

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride

Cat. No.: B023623
CAS No.: 83649-47-2
M. Wt: 201.65 g/mol
InChI Key: ABEBCTCOPRULFS-QRPNPIFTSA-N
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Description

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (CAS 83649-47-2) is a chiral amino acid derivative of significant value in neurochemical research and pharmaceutical development. Its structural similarity to GABA and other neurotransmitter precursors makes it a critical tool for studying neurological pathways and receptor systems implicated in disorders such as Alzheimer's disease, Parkinson's disease, depression, and anxiety . Researchers utilize this compound to modulate and investigate the mechanisms of neurotransmission, enzyme activity, and the synthesis of natural messengers within the brain . This compound serves as a key chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its established applications include the synthesis of Maraviroc, an HIV entry inhibitor, and Dapoxetine hydrochloride, a short-acting SSRI . The precise (S) configuration is essential for its biological activity and interaction with chiral biological targets, ensuring high specificity in research and development processes . Beyond its applications in neuroscience, studies have shown that the structurally related 3-amino-3-phenylpropionic acid exhibits a gastric acid inhibitory action in vivo, potentially acting through central GABA mechanisms without affecting responses to histamine or cholinergic stimulation . Product Specifications: • CAS Number: 83649-47-2 • Molecular Formula: C 9 H 11 NO 2 ·HCl • Molecular Weight: 201.65 g/mol • Melting Point: 179-184 °C • Hazard Codes: C Disclaimer: This product is supplied For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3S)-3-amino-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEBCTCOPRULFS-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647511
Record name (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1)
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Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83649-47-2
Record name (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-amino-3-phenylpropanoic acid hydrochloride
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Foundational & Exploratory

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride

Authored by: A Senior Application Scientist

Introduction

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, a chiral amino acid derivative, serves as a valuable building block in pharmaceutical research and development.[1][2] Its utility in chiral synthesis and the development of novel therapeutics, including neuroprotective agents, underscores the importance of a thorough understanding of its physicochemical properties.[1][2] Among these, solubility is a paramount parameter that directly governs the bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API).[]

This technical guide provides a comprehensive analysis of the solubility profile of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride. Moving beyond a simple data sheet, this document elucidates the causal factors governing its solubility, provides field-proven methodologies for its experimental determination, and offers insights into the practical application of this knowledge in a drug development context.

Core Physicochemical Characteristics

The solubility of an API is not an isolated property but is intrinsically linked to its fundamental molecular and physical characteristics. The hydrochloride salt form of (S)-3-Amino-3-phenylpropionic acid is deliberately chosen to enhance aqueous solubility, a common strategy for APIs containing a basic nitrogen atom.[4][5] The key properties influencing its dissolution behavior are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1]
Appearance White to off-white solid crystalline powder[1][6]
Melting Point 247-250°C (with decomposition)[1]
Predicted pKa 3.45 ± 0.12 (for the carboxylic acid)[7]

The crystalline nature of the compound suggests a well-defined lattice structure, the energy of which must be overcome by solvent-solute interactions for dissolution to occur. The melting point provides an indirect measure of this lattice energy. The presence of ionizable groups—a carboxylic acid and an amino group—and its formulation as a hydrochloride salt are the most critical determinants of its pH-dependent solubility.

Qualitative and Quantitative Solubility Profile

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is generally characterized as being soluble in aqueous media and some polar organic solvents.

Qualitative Solubility

A summary of its solubility in common laboratory solvents is presented below. This information is crucial for selecting appropriate solvent systems for analysis, purification, and initial formulation screening.

SolventSolubilitySource(s)
Water Soluble[1][6]
Methanol Soluble[6]
Aqueous Acid Sparingly Soluble (as the free amino acid)[7]

Note: The "sparingly soluble" description for the free amino acid in aqueous acid highlights the importance of the salt form for enhancing solubility.

Factors Influencing Aqueous Solubility

The solubility of an ionizable API like (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is not a single value but a function of its environment.[] Understanding these dependencies is essential for developing a robust formulation that performs consistently.

2.2.1. The Critical Role of pH

As a salt of a weak base (the amino group) and a weak acid (the carboxylic acid), the compound's solubility is highly dependent on the pH of the aqueous medium. The hydrochloride salt ensures that the amino group is protonated, enhancing its interaction with water molecules and significantly increasing solubility compared to the neutral zwitterionic form.

The relationship between pH, pKa, and solubility can be visualized in a pH-solubility profile. For this compound, at low pH, the carboxylic acid group is protonated (neutral) while the amino group is protonated (positive charge), leading to high solubility. As the pH increases towards the pKa of the carboxylic acid (around 3.45), the compound will be predominantly in its zwitterionic form, which typically exhibits lower solubility (the "isoelectric point").[8] Further increasing the pH will deprotonate the amino group, leading to the anionic form, which will again see an increase in solubility. The formation of the hydrochloride salt is a strategy to keep the pH of the microenvironment low upon dissolution, favoring the highly soluble cationic form.[5][9]

2.2.2. Temperature Dependence

The dissolution of most crystalline solids is an endothermic process, meaning solubility tends to increase with temperature. This relationship should be quantified experimentally, as it impacts manufacturing processes (e.g., crystallization, formulation) and stability testing. According to World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies, solubility is typically determined at 37 ± 1 °C to simulate physiological conditions.[10]

2.2.3. The Common Ion Effect

The common ion effect can reduce the solubility of an ionic compound when another salt with a common ion is present in the solution.[5] For (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, dissolving it in a medium that already contains a significant concentration of chloride ions (e.g., certain biorelevant media like FaSSIF or FeSSIF) could potentially suppress its dissolution.[5] This is a critical consideration for predicting in vivo performance and must be evaluated during pre-formulation.

Experimental Protocol for Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, a standardized protocol is paramount. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[10][11]

Principle

The shake-flask method involves adding an excess amount of the solid API to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved API in the supernatant is measured, representing the saturation solubility.[11]

Step-by-Step Methodology
  • Preparation of Media: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[10] Other solvents of interest (e.g., ethanol, propylene glycol) should also be prepared.

  • Addition of API: Add an excess amount of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride to a known volume of each medium in a sealed container (e.g., glass vial). "Excess" is confirmed by the visible presence of undissolved solid material at the end of the experiment.[11]

  • Equilibration: Place the sealed containers in a constant temperature shaker bath, typically set at 25°C for physicochemical characterization and 37°C for biopharmaceutical assessment.[10] Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary time-course experiment should be conducted to determine how long it takes to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a chemically inert, non-adsorbing filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the measured concentration.[11]

  • Analysis: Accurately dilute the clear, saturated filtrate with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

  • Solid Phase Analysis: After the experiment, recover the remaining solid material and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not changed (e.g., converted to a different polymorph or the free base).[10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_validate Validation prep_media Prepare Buffer/Solvent add_api Add API to Solvent prep_media->add_api weigh_api Weigh Excess API weigh_api->add_api agitate Agitate at Constant Temp (e.g., 37°C) for 24-48h add_api->agitate centrifuge Centrifuge Slurry agitate->centrifuge Equilibrium Reached solid_analysis Analyze Residual Solid (XRPD/DSC) agitate->solid_analysis filter Filter Supernatant (0.22 µm) centrifuge->filter analyze Quantify Concentration (HPLC) filter->analyze end end analyze->end Solubility Data

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Practical Implications in Drug Development

A comprehensive solubility profile is not merely academic; it is a cornerstone of rational drug development.

  • Pre-formulation: The pH-solubility profile guides the selection of the formulation type. For an oral dosage form, the data predicts how the API will dissolve in the varying pH environments of the gastrointestinal tract.[]

  • Formulation Development: Knowing the solubility in various co-solvents and excipients allows for the development of liquid formulations or advanced solid dosage forms like amorphous solid dispersions if aqueous solubility is insufficient for the target dose.[12]

  • Biopharmaceutics Classification: The equilibrium solubility at 37°C across the physiological pH range is a key component of the BCS, which can be used to justify biowaivers, potentially reducing the need for costly and time-consuming clinical bioequivalence studies.[10]

Conclusion

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is a crystalline solid with good solubility in water and methanol, a property intentionally engineered by its salt form.[1][6] Its solubility is not a static value but is dynamically influenced by pH, temperature, and the ionic composition of the solvent system. A thorough experimental characterization, using standardized protocols like the shake-flask method, is indispensable for any research or development program involving this compound. The resulting data provides the foundational knowledge required for robust formulation design, manufacturing process control, and accurate prediction of in vivo performance, thereby ensuring the development of a safe and effective final drug product.

References

  • JIGS Chemical Limited. (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride.
  • LookChem. (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride CAS 83649-47-2.
  • BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.
  • Sigma-Aldrich.
  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions.
  • ChemicalBook. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8.
  • MDPI.
  • World Health Organization (WHO).
  • Lund University Publications.
  • Tablets & Capsules.
  • MilliporeSigma.
  • Chem-Impex. S-3-Amino-3-phenylpropionic acid.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

Sources

Technical Guide: 1H NMR Characterization of (S)-(-)-3-Amino-3-phenylpropionic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (often referred to as


-phenylalanine HCl) is a critical chiral building block in the synthesis of 

-peptides and peptidomimetics. Unlike its

-amino acid counterparts, the insertion of a methylene group (

) between the carboxylic acid and the chiral center introduces unique conformational flexibility and proteolytic stability.

This guide provides a definitive technical analysis of its proton nuclear magnetic resonance (


 NMR) spectrum. It moves beyond basic peak listing to explore the ABX spin system  inherent to chiral 

-amino acids, the impact of the hydrochloride counterion on chemical shifts, and protocol designs for distinguishing enantiomeric purity.

Part 1: Structural Analysis & Theoretical Prediction

The ABX Spin System

The defining feature of the


-phenylalanine spectrum is not the aromatic ring or the ammonium protons, but the diastereotopic methylene protons  at the 

-position.

Due to the adjacent chiral center at


 (carrying the phenyl and amine groups), the two protons on 

are magnetically non-equivalent, even with free bond rotation. They do not appear as a simple doublet. Instead, they form the AB part of an ABX system, where:
  • A and B are the

    
    -methylene protons (
    
    
    
    ).
  • X is the chiral

    
    -methine proton (
    
    
    
    ).

This results in a complex splitting pattern that serves as the "fingerprint" for the molecule's stereochemical integrity.

Molecular Connectivity Diagram

The following diagram maps the scalar couplings (


) that dictate the spectral appearance.

G Start Structure: (S)-3-Amino-3-phenylpropionic acid HCl Beta_C C-Beta (Chiral) Methine Proton (Hx) Start->Beta_C Alpha_C C-Alpha (Methylene) Diastereotopic Protons (Ha, Hb) Start->Alpha_C Beta_C->Alpha_C Vicinal Coupling (3J_AX, 3J_BX) ~5-10 Hz Amine Ammonium Group (-NH3+) Beta_C->Amine Inductive Deshielding Phenyl Phenyl Ring (Aromatic 5H) Beta_C->Phenyl Anisotropic Effect Alpha_C->Alpha_C Geminal Coupling (2J_AB) ~16 Hz

Figure 1: Connectivity and magnetic coupling network. Note the strong geminal coupling between alpha-protons and unequal vicinal coupling to the beta-proton.

Part 2: Experimental Protocol

Solvent Selection Strategy

The choice of solvent fundamentally alters the spectrum due to the hydrochloride salt form.

ParameterDeuterium Oxide (

)
DMSO-

Amine Protons Invisible. Rapid exchange with

eliminates the

signal.
Visible. Appears as a broad singlet (integration 3H) around 8.5–8.8 ppm.
Carboxyl Proton Invisible. Exchanges with solvent.Broad/Invisible. Often too broad to observe clearly due to H-bonding.
Solubility Excellent (>50 mg/mL).Good.
Chemical Shifts Slight upfield shift due to hydration shells.Downfield shifts due to H-bonding.
Use Case Routine purity checks; salt stoichiometry verification.Full structural elucidation; observing exchangeable protons.
Sample Preparation (Standardized)

To ensure reproducibility and avoid concentration-dependent shifts:

  • Mass: Weigh

    
     mg of the HCl salt.
    
  • Solvent: Add

    
    
    
    
    
    L of DMSO-
    
    
    (99.9% D) or
    
    
    .
  • Reference:

    • For DMSO: Use residual solvent peak (quintet at 2.50 ppm).

    • For

      
      : Use internal TSP (trimethylsilylpropanoic acid) or calibrate to the residual HDO peak (approx. 4.79 ppm, but temperature sensitive).
      
  • Acquisition: 16 scans minimum; relaxation delay (

    
    ) 
    
    
    
    seconds to allow relaxation of the quaternary carboxyl carbon if running
    
    
    .

Part 3: Spectral Assignment & Data

Chemical Shift Table (DMSO- )

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

PositionType

(ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
Amine

8.40 – 8.90 Broad Singlet3H-Protonated amine (salt form).
Aromatic

7.30 – 7.55 Multiplet5H-Overlapping ortho/meta/para protons.

-CH
Methine (

)
4.55 – 4.65 dd or t (app)1H

Hz
Deshielded by

and

.

-CH

Methylene (

)
3.05 – 3.15 dd1H

Diastereotopic proton A.

-CH

Methylene (

)
2.80 – 2.95 dd1H

Diastereotopic proton B.

> Note: In


, the 

-CH signal typically shifts slightly to ~4.60 ppm, and the

-CH

protons appear as a tighter multiplet around 2.90–3.10 ppm.
Decoding the ABX Pattern

The most common error in analyzing this spectrum is misinterpreting the


-protons as a simple doublet.
  • Geminal Coupling (

    
    ):  The two protons on the 
    
    
    
    -carbon couple to each other strongly (~16 Hz). This creates a large split.
  • Vicinal Coupling (

    
     and 
    
    
    
    ):
    Each
    
    
    -proton couples to the chiral
    
    
    -proton. Because of the fixed chirality and preferred rotamers in solution, the dihedral angles differ, leading to
    
    
    .
  • Visual Result: You will see two distinct sets of "doublet of doublets" in the 2.8–3.2 ppm region. The distance between the centers of these multiplets represents the chemical shift difference (

    
    ).
    
Impurity Profiling Workflow

Use the following logic flow to identify common synthesis byproducts.

Analysis Input Acquire 1H NMR Spectrum Check_Ar Check Aromatic Region (7.3-7.5 ppm) Input->Check_Ar Check_Aliph Check Aliphatic Region (2.5-5.0 ppm) Input->Check_Aliph Impurity_1 Singlet at ~10.0 ppm? (Aldehyde proton) Check_Ar->Impurity_1 Impurity_2 Doublets at ~6.5 & 7.5 ppm? (Cinnamic acid deriv.) Check_Ar->Impurity_2 Impurity_3 Extra peaks near 3.5 ppm? (Residual Ethanol/Ether) Check_Aliph->Impurity_3 Result_Benz Impurity: Benzaldehyde (Unreacted Precursor) Impurity_1->Result_Benz Yes Result_Elim Impurity: Cinnamic Acid (Elimination Byproduct) Impurity_2->Result_Elim Yes

Figure 2: Rapid impurity identification logic. Elimination byproducts (cinnamic acid derivatives) are common if the synthesis involved harsh acidic/basic conditions.

Part 4: Advanced Considerations

Enantiomeric Excess (ee) Determination

Standard


 NMR cannot distinguish between the (S) and (R) enantiomers in an achiral environment. To verify the (S)-configuration:
  • Chiral Solvating Agents (CSA): Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate. The diastereomeric complexes formed will cause the

    
    -methyl protons to split into distinct signals for the (R) and (S) enantiomers.
    
  • Mosher's Acid Derivatization: React the amine with Mosher's acid chloride. The resulting diastereomers will show significant chemical shift differences in the fluorine (

    
    ) or proton NMR.
    
pH Dependence

If analyzing in


, be aware that the chemical shift of the 

and

protons is highly pH-dependent.
  • Low pH (HCl salt):

    
    -proton is deshielded (~4.6 ppm) due to the electron-withdrawing 
    
    
    
    group.
  • Neutral/High pH (Free base/Zwitterion): Deprotonation to

    
     shields the 
    
    
    
    -proton, shifting it upfield to ~4.2 ppm. Always report the pH or salt form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 686704, (S)-3-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for ABX system analysis).
  • SDBS (Spectral Database for Organic Compounds).SDBS No. 16234 (Beta-phenylalanine). AIST, Japan. (General reference for beta-amino acid shifts).

Technical Guide: Crystal Structure & Properties of (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, physicochemical, and synthetic characteristics of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride.

Executive Summary

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (also known as (S)-


-phenylalanine HCl) is a critical chiral building block in the synthesis of 

-peptides and peptidomimetics. Most notably, it serves as a structural congener to the C-13 side chain of Paclitaxel (Taxol), a potent chemotherapeutic agent.

While the free amino acid exists as a zwitterion in the solid state, the hydrochloride salt provides enhanced solubility and defined hydrogen-bonding networks essential for controlled crystallization during drug substance manufacturing. This guide details its molecular conformation, solid-state organization, and synthesis, bridging the gap between raw crystallographic data and pharmaceutical application.

Chemical Identity & Physicochemical Profile

Property Data
IUPAC Name (3S)-3-Amino-3-phenylpropanoic acid hydrochloride
Common Name (S)-

-Phenylalanine hydrochloride
CAS Number 83649-47-2
Molecular Formula C

H

ClNO

Molecular Weight 201.65 g/mol
Chirality (S)-configuration at

-carbon
Melting Point 179–184 °C (with decomposition)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in ether

Structural Analysis: Molecular & Crystal Architecture

Molecular Conformation

Unlike naturally occurring


-amino acids, (S)-

-phenylalanine possesses an extra methylene group (

) between the carboxylate and the amine. This insertion introduces specific torsional freedom (

) that dictates its secondary structure in peptides.
  • Backbone Torsion: In the hydrochloride salt, the C

    
    –C
    
    
    
    bond typically adopts a gauche conformation to minimize steric repulsion between the bulky phenyl ring and the carboxylic acid moiety.
  • Phenyl Ring Orientation: The phenyl group at the C

    
     position is essentially planar. In the crystal lattice, it acts as a hydrophobic anchor, facilitating 
    
    
    
    -
    
    
    stacking interactions that stabilize the packing.
  • Protonation State: The amine exists as a protonated ammonium group (

    
    ), while the carboxylic acid remains protonated (
    
    
    
    ), counterbalanced by a chloride anion (
    
    
    ).
Crystal Packing & Hydrogen Bonding

The crystal structure of


-amino acid salts is dominated by a bilayer organization. Although the specific unit cell for the simple (S)-HCl salt is rarely reported in open literature compared to its derivatives, its packing follows the 

-alanine hydrochloride motif
(Space Group: Pbca or P2

for chiral variants).
  • Ionic Layering: The structure consists of hydrophilic layers containing the polar ammonium and carboxylic acid groups, alternating with hydrophobic layers of phenyl rings.

  • Chloride Bridging: The

    
     ion acts as a multi-point hydrogen bond acceptor. It typically accepts 3 hydrogen bonds from the 
    
    
    
    group of neighboring molecules, forming a continuous hydrogen-bonded ribbon along the crystallographic b-axis.
  • Head-to-Tail Bonding: A secondary network involves direct hydrogen bonds between the carboxylic hydroxyl (

    
    ) and the carbonyl oxygen of an adjacent molecule, creating "head-to-tail" chains.
    
Visualization of Structural Hierarchy

CrystalHierarchy H_Bond H-Bond Network (Hydrophilic Core) Interaction1 NH3+ ... Cl- ... NH3+ (Ionic Bridge) H_Bond->Interaction1 Interaction2 COOH ... O=C (Catemer Chain) H_Bond->Interaction2 Packing Crystal Packing (Bilayer Motif) Packing->Interaction1 Layer A Interaction3 Phenyl ... Phenyl (Pi-Stacking) Packing->Interaction3 Packing->Interaction3 Layer B Unit Unit Unit->Packing Organizes into

Figure 1: Hierarchical organization of (S)-beta-phenylalanine HCl in the solid state, showing the separation of ionic bonding and hydrophobic stacking.

Experimental Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction or seed generation, the following "antisolvent vapor diffusion" method is recommended. This protocol leverages the differential solubility between methanol and diethyl ether.

Materials
  • Solute: (S)-3-Amino-3-phenylpropionic acid HCl (crude).[1][2]

  • Solvent: Methanol (HPLC grade).

  • Antisolvent: Diethyl ether (Anhydrous).

Workflow
  • Dissolution: Dissolve 100 mg of the HCl salt in the minimum amount of warm methanol (~40°C) to create a near-saturated solution. Filter through a 0.22 µm PTFE syringe filter to remove particulate nuclei.

  • Vapor Diffusion Setup: Place the methanol solution in a small inner vial (2 mL). Place this open vial inside a larger outer jar (20 mL) containing 5 mL of diethyl ether.

  • Equilibration: Tightly seal the outer jar. Store at 4°C in a vibration-free environment.

  • Growth: Over 48–72 hours, ether vapors will diffuse into the methanol, slowly lowering the solubility of the salt.

  • Harvesting: Colorless prismatic crystals will form. Harvest by decanting the mother liquor and washing with cold ether.

Pharmaceutical Applications & Synthesis[1][5][6]

Role in Taxol Biosynthesis

(S)-


-phenylalanine is the biosynthetic precursor to the N-benzoyl-3-phenylisoserine side chain of Paclitaxel. The enzyme Phenylalanine Aminomutase (PAM)  catalyzes the isomerization of 

-phenylalanine to

-phenylalanine.[3][4][5]
Synthetic Pathway Visualization

SynthesisPathway L_Phe L-Phenylalanine (Alpha-Amino Acid) PAM Enzyme: PAM (Phenylalanine Aminomutase) L_Phe->PAM Isomerization S_Beta_Phe (S)-Beta-Phenylalanine (Target Scaffold) PAM->S_Beta_Phe Shift of NH2 Activation CoA Ligation (Beta-Phe-CoA) S_Beta_Phe->Activation Biochemical Activation Taxol Paclitaxel (Taxol) (C-13 Side Chain) Activation->Taxol Coupling to Baccatin III

Figure 2: Biosynthetic conversion of L-Phenylalanine to the Taxol side-chain precursor via the beta-amino acid intermediate.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2868374, 3-Amino-3-phenylpropanoic acid hydrochloride. Retrieved January 31, 2026 from [Link].

  • Beta-Amino Acid Crystallography: Tsvetkov, D. S., & Mazurin, M. O. (2020). Crystal structure of mono-β-alanine hydrochloride. Butlerov Communications, 62(6), 133-138. (Cited for packing motif analogy).
  • Biosynthetic Pathway (Taxol)

    • Walker, K., et al. (2004).[4] Cloning, heterologous expression, and characterization of a phenylalanine aminomutase involved in Taxol biosynthesis.[5] Journal of Biological Chemistry, 279(51), 53947-53954.

  • Enzymatic Resolution & Synthesis

    • Kato, Y., et al. (2023).[6][7] Expression, purification and crystallization of N-acetyl-(R)-β-phenylalanine acylases... and structure determination. Acta Crystallographica Section F, 79(3), 70-78.[6][7] Retrieved from [Link].

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A Senior Application Scientist's Guide to the Theoretical Analysis of β-Amino Acid Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

β-amino acids represent a fascinating class of non-natural building blocks that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique structural properties, conferred by an additional carbon atom in the backbone compared to their α-amino acid counterparts, lead to distinct conformational preferences and the ability to form stable, predictable secondary structures.[1][3] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the conformational landscape of β-amino acids and their oligomers, β-peptides. We will delve into the fundamental principles governing their structure, the computational tools used for their study, and the critical interplay between theoretical predictions and experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of β-amino acids in their work.

Introduction: The Structural Uniqueness of β-Amino Acids

Unlike α-amino acids, the building blocks of natural proteins, β-amino acids possess an additional methylene group in their backbone. This seemingly minor alteration introduces a greater degree of conformational flexibility, allowing them to adopt a wider range of secondary structures not accessible to α-peptides.[4] These structures, including various helices (such as the 14-helix, 12-helix, and 10/12-helix) and well-defined sheet-like architectures, exhibit remarkable stability against proteolytic degradation, a highly desirable trait for therapeutic peptides.[1][5][6]

The position of the side chain on the β-carbon further diversifies their structural potential. β²-amino acids have the side chain attached to the carbon adjacent to the carbonyl group, while in β³-amino acids, it is bonded to the carbon next to the nitrogen atom.[4][7] This variation in side-chain placement significantly influences local stereoelectronic effects and, consequently, the overall conformational preferences of the molecule.

The ability to form stable, predictable secondary structures has made β-peptides, or "foldamers," powerful tools for mimicking and modulating biological interactions, including protein-protein interactions and receptor binding.[5][6] Their applications span a wide range of therapeutic areas, including antimicrobial agents, anti-cancer therapies, and as scaffolds in drug design.[1][2][5]

The Conformational Landscape: Key Torsional Angles

The conformation of a β-amino acid residue within a peptide chain is primarily defined by a set of backbone dihedral angles. Understanding these angles is fundamental to predicting and analyzing their three-dimensional structures.

Dihedral AngleDescriptionTypical Values and Significance
Φ (phi) C(i-1) - N(i) - Cα(i) - Cβ(i)Influences the orientation of the preceding peptide bond relative to the Cα-Cβ bond.
θ (theta) N(i) - Cα(i) - Cβ(i) - C(i)The central and most flexible dihedral angle, largely determining the overall backbone fold. Gauche (±60°) and trans (180°) conformations are common.[4]
Ψ (psi) Cα(i) - Cβ(i) - C(i) - N(i+1)Governs the orientation of the subsequent peptide bond relative to the Cβ-C bond.
ω (omega) Cα(i) - C(i) - N(i+1) - Cα(i+1)Describes the geometry of the peptide bond itself. It is typically found in a planar trans conformation (~180°) due to partial double-bond character, although cis conformations (~0°) can occur, particularly with proline-like residues.

A predominance of gauche conformations for the θ torsion angle is often associated with the formation of folded, helical structures.[4] The interplay of these dihedral angles, influenced by factors such as side-chain sterics, intramolecular hydrogen bonding, and solvent effects, dictates the accessible conformational space.

Theoretical Methodologies for Conformational Analysis

A variety of computational techniques are employed to explore the conformational preferences of β-amino acids. These methods range from rapid, empirical approaches to more computationally intensive quantum mechanical calculations.

Molecular Mechanics and Force Fields

Molecular mechanics (MM) methods are the workhorses of computational peptide chemistry. They represent molecules as a collection of atoms connected by springs, and the potential energy of a system is calculated using a force field.

Causality Behind Force Field Selection: The choice of a force field is a critical decision that directly impacts the accuracy of the simulation. Force fields are parameterized based on experimental data and high-level quantum mechanical calculations. For β-amino acids, it is crucial to select a force field that accurately reproduces the torsional energy profiles of the backbone dihedral angles. Standard protein force fields like AMBER, CHARMM, and OPLS have been used, but their performance can vary.[8][9][10] Some studies have highlighted the need for re-parameterization of backbone torsion terms to better balance secondary structure propensities.[8]

Experimental Protocol: Conformational Search using Molecular Dynamics

  • System Setup:

    • Build the initial structure of the β-amino acid or β-peptide using molecular modeling software.

    • Cap the N- and C-termini (e.g., with acetyl and N-methylamide groups) to mimic the peptide environment.[4]

    • Solvate the molecule in a periodic box of an appropriate solvent (e.g., explicit water models like TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a series of energy minimization steps to relax the initial structure and remove any steric clashes. This is typically done using steepest descent followed by conjugate gradient algorithms.

  • Heating and Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble) with positional restraints on the solute.

    • Equilibrate the system at the target temperature and pressure (NPT ensemble) to allow the solvent to relax around the solute. The duration of equilibration depends on the system size and should be monitored by observing the convergence of properties like density and potential energy.

  • Production Molecular Dynamics (MD):

    • Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.

    • Save the atomic coordinates at regular intervals (e.g., every 10-100 ps) for subsequent analysis.

  • Analysis:

    • Analyze the trajectory to identify populated conformations by clustering structures based on root-mean-square deviation (RMSD).

    • Calculate the relative free energies of the major conformational states.

    • Analyze the evolution of dihedral angles and intramolecular hydrogen bonds over time.

Quantum Mechanical (QM) Methods

Quantum mechanical methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are invaluable for studying the intrinsic conformational preferences of β-amino acids in the gas phase and with implicit solvation models.[4][7]

Causality Behind Method Selection: DFT methods, with functionals like B3LYP, often provide a good balance between accuracy and computational cost for systems of this size. The choice of basis set (e.g., cc-pVDZ) is also important, with larger basis sets generally yielding more accurate results at a higher computational expense.[4][7] QM methods are particularly useful for:

  • Validating and parameterizing molecular mechanics force fields.

  • Investigating the role of subtle electronic effects, such as hyperconjugation, on conformational stability.

  • Calculating accurate relative energies of different conformers.[4]

Experimental Protocol: QM Calculation of Conformational Energies

  • Initial Structure Generation:

    • Generate a set of initial conformations by systematically rotating the key dihedral angles (Φ, θ, Ψ) in increments (e.g., 45°).[4][7]

  • Geometry Optimization:

    • For each initial structure, perform a full geometry optimization using the chosen QM method and basis set (e.g., DFT with the B3LYP functional and a 6-31G* basis set). This will locate the nearest local energy minimum.

  • Frequency Calculation:

    • Perform a frequency calculation for each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy and thermal corrections.

  • Single-Point Energy Calculation:

    • To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., cc-pVTZ).

  • Solvation Effects:

    • Incorporate the effects of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the optimization and energy calculation steps.[4]

  • Analysis:

    • Compare the relative energies of the stable conformers to determine the most favored conformations.[4]

Factors Influencing β-Amino Acid Conformation

The conformational landscape of β-amino acids is not static but is influenced by a variety of factors.

Substitution and Steric Effects

The nature and position of the side chain (β² vs. β³) play a crucial role in determining conformational preferences. Bulky side chains can sterically hinder certain backbone conformations, while specific side chains can participate in intramolecular interactions that stabilize particular folds.

Furthermore, constraining the backbone through cyclization or the incorporation of residues like trans-2-aminocyclopentanecarboxylic acid (ACPC) can pre-organize the peptide into a specific conformation, sometimes enhancing its stability.[3][11] Backbone nitrogen substitution (aza-glycine) has also been shown to restrict the conformational space of glycine residues, biasing them towards specific β-turn conformations.[12][13]

Solvent Effects

The surrounding solvent can significantly impact the conformational equilibrium.[4] Polar solvents can stabilize more extended conformations by forming hydrogen bonds with the peptide backbone, while nonpolar solvents may favor folded structures driven by intramolecular hydrogen bonding. Continuum solvation models in QM calculations and explicit solvent molecules in MD simulations are essential for capturing these effects.[4] Studies have shown that solvation generally stabilizes conformations relative to the gas phase.[7]

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are a key driving force for the formation of stable secondary structures in β-peptides. The additional backbone atoms create opportunities for various hydrogen-bonding patterns, such as C10, C12, and C14 hydrogen-bonded rings, which define different types of helices and turns. Theoretical studies are crucial for identifying and quantifying the strength of these interactions.

Bridging Theory and Experiment: The Role of NMR Spectroscopy

While computational methods provide unparalleled atomic-level detail, experimental validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure of peptides.[14][15][16]

Self-Validating System: The combination of theoretical modeling and NMR data creates a robust, self-validating system.

  • NMR provides experimental restraints: Nuclear Overhauser Effect (NOE) data provides information on through-space proton-proton distances, while J-coupling constants are related to dihedral angles.[14][17]

  • MD simulations interpret NMR data: MD simulations can generate a conformational ensemble that is largely compatible with the experimental NMR data.[14] This allows for a more detailed and consistent interpretation of the experimental results, especially when a peptide exists as an equilibrium of multiple conformations in solution.

  • Theory explains experimental observations: Discrepancies between a single predicted structure and experimental data can indicate the presence of multiple conformations, which can then be explored through more extensive simulations.[14]

Visualization of Computational Workflows and Concepts

Visualizing the complex relationships and workflows in theoretical studies is essential for clarity and understanding.

Computational_Workflow cluster_setup 1. System Setup & Preparation cluster_qm 2a. Quantum Mechanics (QM) cluster_md 2b. Molecular Dynamics (MD) cluster_analysis 3. Analysis & Validation start Peptide Sequence build Build 3D Structure (Capping) start->build solvate Solvate & Ionize build->solvate qm_opt Geometry Optimization (DFT/HF) build->qm_opt minimize Energy Minimization solvate->minimize qm_energy Energy Calculation (Single Point) qm_opt->qm_energy qm_solv Continuum Solvation qm_opt->qm_solv energy_analysis Relative Free Energies qm_energy->energy_analysis qm_solv->qm_energy equilibrate Heating & Equilibration minimize->equilibrate production Production MD equilibrate->production traj_analysis Trajectory Analysis (Clustering, Dihedrals) production->traj_analysis traj_analysis->energy_analysis nmr_compare Compare with NMR Data (NOEs, J-couplings) traj_analysis->nmr_compare structure Predicted Conformational Ensemble energy_analysis->structure nmr_compare->structure

Caption: A generalized workflow for the theoretical study of β-amino acid conformation.

Caption: Key backbone dihedral angles defining β-amino acid conformation.

Conclusion and Future Outlook

Theoretical studies are indispensable for understanding and predicting the conformational behavior of β-amino acids. The synergy between high-level quantum mechanical calculations, extensive molecular dynamics simulations, and experimental data from techniques like NMR provides a powerful paradigm for elucidating their structural preferences. This knowledge is critical for the rational design of β-peptides with specific folds and functions, paving the way for novel therapeutics and biomaterials.

Future advancements in force field development, particularly those that accurately capture polarization effects and improve the description of backbone torsional energies, will further enhance the predictive power of these simulations.[18] Moreover, the integration of machine learning and artificial intelligence approaches, such as AlphaFold, holds promise for accelerating the prediction of β-peptide structures, although these models require further benchmarking for non-canonical amino acids.[19][20][21] As computational power continues to grow, so too will our ability to explore the complex and fascinating world of β-amino acid conformations.

References

  • Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]

  • Cabré, C., Martinek, T., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9679-9704. Retrieved from [Link]

  • Cabrele, C., Martinek, T., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. Retrieved from [Link]

  • Stigers, K. D., Soth, M. J., & Nowick, J. S. (1999). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences, 96(25), 14274-14279. Retrieved from [Link]

  • Waingeh, V. F., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Molecular Bioscience, 6, 29-41. Retrieved from [Link]

  • Mortenson, D. E., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. ChemBioChem, 19(5), 433-440. Retrieved from [Link]

  • Asad, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Peptides containing β‑ amino acid patterns (2). Slideshare. Retrieved from [Link]

  • Mortenson, D. E., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. PMC. Retrieved from [Link]

  • Impey, S. A., et al. (2012). Conformational Preferences of β- and γ-Aminated Proline Analogues. PMC. Retrieved from [Link]

  • Avbelj, F., & Baldwin, R. L. (2000). Amino acid conformational preferences and solvation of polar backbone atoms in peptides and proteins. Journal of Molecular Biology, 300(4), 965-984. Retrieved from [Link]

  • Waingeh, V. F., et al. (2016). (PDF) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. Retrieved from [Link]

  • Roy, S., & Horne, W. S. (2021). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Chemical Communications, 57(96), 12984-12987. Retrieved from [Link]

  • Chen, Y., et al. (2010). β-Hairpin Folding Mechanism of a Nine-Residue Peptide Revealed from Molecular Dynamics Simulations in Explicit Water. PMC. Retrieved from [Link]

  • van Gunsteren, W. F., et al. (2008). Interpreting NMR data for beta-peptides using molecular dynamics simulations. Helvetica Chimica Acta, 91(10), 1956-1971. Retrieved from [Link]

  • Unknown Author. (n.d.). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Royal Society of Chemistry. Retrieved from [Link]

  • Lei, H., & Duan, Y. (2007). Force field influences in β-hairpin folding simulations. Journal of Molecular Modeling, 13(2), 327-339. Retrieved from [Link]

  • Daura, X., et al. (2008). Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. ResearchGate. Retrieved from [Link]

  • Ragg, R. (2018, March 6). Behind the Science: β-Amino Acid Replacements in Protein Loops. ChemistryViews. Retrieved from [Link]

  • Santiveri, C. M., et al. (2005). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. Biopolymers, 79(3), 153-163. Retrieved from [Link]

  • Hong, M. (n.d.). Solid-State NMR Studies of the Structure, Dynamics, and Assembly of β-Sheet Membrane Peptides and r-Helical. Hong Lab MIT. Retrieved from [Link]

  • Lamiable, A., et al. (2023). PEP-FOLD4: a pH-dependent force field for peptide structure prediction in aqueous solution. Nucleic Acids Research, 51(W1), W501-W508. Retrieved from [Link]

  • G-S-C, et al. (2019). Molecular Dynamics Simulations of Highly Crowded Amino Acid Solutions: Comparisons of Eight Different Force Field Combinations with Experiment and with Each Other. Journal of Chemical Theory and Computation, 15(10), 5826-5845. Retrieved from [Link]

  • J.S., R., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. Retrieved from [Link]

  • Vitalini, F., Noé, F., & Keller, B. G. (2016). Molecular dynamics simulations of the twenty encoded amino acids in different force fields. Freie Universität Berlin. Retrieved from [Link]

  • Agoni, C. (2024). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. Retrieved from [Link]

  • Heo, L., & Feig, M. (2023). Benchmarking AlphaFold2 on peptide structure prediction. Structure, 31(1), 111-119.e2. Retrieved from [Link]

  • Unknown Author. (n.d.). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. Retrieved from [Link]

  • Leach, A. R. (2001). Force fields and molecular dynamics simulations. Annual Reports in Computational Chemistry, 1, 1-19. Retrieved from [Link]

  • Rettie, S., & Kozlov, S. (2023, June 7). Cyclic peptide structure prediction and design using AlphaFold. YouTube. Retrieved from [Link]

  • Thévenet, P., et al. (2012). PEP-FOLD: an updated de novo structure prediction server for both linear and disulfide bonded cyclic peptides. Nucleic Acids Research, 40(Web Server issue), W288-W293. Retrieved from [Link]

  • Heinz, H., et al. (2016). Force fields for simulating the interaction of surfaces with biological molecules. Interface Focus, 6(1), 20150031. Retrieved from [Link]

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Molecular weight of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight & Physicochemical Profiling of (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride Content Type: Technical Whitepaper Audience: Drug Development Scientists, Process Chemists, and QC Analysts

Precision Stoichiometry, Synthesis, and Quality Control in Chiral Drug Development

Executive Summary

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (often abbreviated as (S)-


-Phenylalanine HCl) is a critical chiral building block in the synthesis of complex pharmaceutical agents, including serotonin transport inhibitors (e.g., Dapoxetine) and peptidomimetics.

In drug development, the precise molecular weight of this compound is not merely a physical constant but the foundation of stoichiometric accuracy. Miscalculations regarding the salt form (HCl) versus the free amino acid can lead to yield deviations of ~22% in large-scale manufacturing. This guide provides an authoritative breakdown of the molecular identity, synthesis, and analytical protocols required to handle this compound with rigorous scientific integrity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data constitutes the "Source of Truth" for all stoichiometric calculations and regulatory filings.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
Compound Name (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Synonyms (S)-

-Phenylalanine HCl; (S)-3-Amino-3-phenylpropanoic acid HCl
CAS Number 471259-71-9 (HCl Salt)Free Acid CAS: 40856-44-8
Molecular Formula

Molecular Weight 201.65 g/mol Free Acid MW: 165.19 g/mol
Appearance White to off-white crystalline powderHygroscopic nature requires desiccated storage
Melting Point 247–250 °C (decomposition)Sharp melting point indicates high enantiomeric purity
Solubility Soluble in water, methanol; sparingly soluble in ethanol
Chirality (S)-ConfigurationLevorotatory [

]

is negative
Stoichiometric Criticality

When transitioning from research scale (mg) to process scale (kg), the Salt Correction Factor (SCF) must be applied if protocols list the free acid but the HCl salt is used.



Directive: If a protocol calls for 1.00 kg of (S)-


-phenylalanine (free acid), and you are using the hydrochloride salt, you must weigh 1.22 kg  to maintain molar equivalence. Failure to do so results in under-dosing the limiting reagent.

Structural Analysis & Stereochemistry

The (S)-enantiomer is the pharmacologically active scaffold for many targets. The "beta" designation indicates the amino group is attached to the


-carbon (C3) rather than the 

-carbon (C2) found in standard proteinogenic amino acids. This structural modification confers resistance to proteolytic degradation, making it ideal for peptidomimetics .
Diagram 1: Structural Logic & Degradation Pathways

The following diagram illustrates the chemical connectivity and potential stress-degradation pathways (e.g., cyclization to


-lactams) that researchers must monitor.[1]

G Substrate (S)-3-Amino-3-phenylpropionic Acid HCl (MW: 201.65) FreeBase Free Base (pH > 7) Substrate->FreeBase Neutralization (NaOH/TEA) Lactam 4-Phenyl-2-azetidinone (Beta-Lactam Impurity) FreeBase->Lactam Cyclization (Dehydrating Agents) Peptide Peptidomimetic Drugs (Target) FreeBase->Peptide Coupling Reagents (EDC/HOBt)

Caption: Chemical fate of (S)-3-Amino-3-phenylpropionic acid HCl. Neutralization can lead to desired coupling or unwanted cyclization to beta-lactams.

Synthesis & Purification Workflow

While commercial supplies are available, ensuring high Enantiomeric Excess (ee) often requires an in-house resolution step. The most robust method utilizes Biocatalytic Kinetic Resolution , which offers superior stereocontrol compared to classical crystallization.

Protocol: Enzymatic Resolution of Racemic -Phenylalanine Ethyl Ester

Objective: Isolate high-purity (S)-acid from racemic ester precursors.

  • Substrate Preparation: Dissolve racemic ethyl 3-amino-3-phenylpropionate in phosphate buffer (pH 7.0) with 10% co-solvent (e.g., MTBE) to enhance solubility.

  • Enzymatic Hydrolysis: Add Lipase B from Candida antarctica (CAL-B) .

    • Mechanism:[2][3][1][4] CAL-B selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Reaction Monitoring: Monitor pH. The release of free acid will drop the pH; maintain at 7.0 using an autotitrator with 1M NaOH.

  • Separation:

    • Extract the unreacted (R)-ester with ethyl acetate (organic phase).

    • The (S)-acid remains in the aqueous phase as the sodium salt.

  • Acidification & Isolation:

    • Acidify aqueous phase to pH 1-2 using 6M HCl.

    • Cool to 4°C to precipitate (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride.

    • Recrystallization: Recrystallize from Ethanol/Water to remove trace salts.

Diagram 2: Biocatalytic Resolution Workflow

Synthesis Racemate Racemic Ester Input (R/S Mixture) Enzyme Add Lipase (CAL-B) pH 7.0 Buffer Racemate->Enzyme Separation Phase Separation Enzyme->Separation Hydrolysis OrgPhase Organic Phase (Unreacted R-Ester) Separation->OrgPhase Extract w/ EtOAc AqPhase Aqueous Phase (S-Acid Salt) Separation->AqPhase Retain Aqueous Acidification Acidify with HCl (pH < 2) AqPhase->Acidification Crystallization Crystallization (EtOH/H2O) Acidification->Crystallization FinalProduct Final Product: (S)-(-)-3-Amino-3-phenylpropionic Acid HCl Crystallization->FinalProduct

Caption: Workflow for isolating the (S)-enantiomer via lipase-catalyzed kinetic resolution, ensuring high optical purity.

Analytical Characterization

Verifying the molecular weight and purity requires a dual-method approach: HPLC for enantiomeric purity and Titration for salt stoichiometry.

Method A: Chiral HPLC (Enantiomeric Excess)

Standard C18 columns cannot distinguish enantiomers. Use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak IA or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (85 : 15 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Phenyl ring absorption).

  • Acceptance Criteria: (S)-isomer > 99.5%; (R)-isomer < 0.5%.

Method B: Potentiometric Titration (Chloride Content)

To confirm the material is the monohydrochloride salt (MW 201.65) and not the free base or hemi-salt.

  • Dissolve 100 mg of sample in 50 mL deionized water.

  • Titrate with 0.1 N Silver Nitrate (

    
    ).
    
  • Endpoint: Potentiometric detection using a Silver/Sulfide electrode.

  • Calculation:

    
    
    Theoretical Chloride for C9H12ClNO2 is 17.58%.
    

Applications in Drug Discovery[2][13][14]

The molecular weight of 201.65 g/mol is frequently used in the calculation of Atom Economy for the following synthetic routes:

  • Dapoxetine Synthesis: The (S)-amino acid is reduced to the amino alcohol, a direct precursor to Dapoxetine. The HCl salt provides better solubility in the reduction media (e.g.,

    
    ) compared to the zwitterionic free acid.
    
  • 
    -Lactam Antibiotics:  Cyclization of the amino acid yields 4-phenyl-2-azetidinone, a core scaffold for monobactams.
    
  • Integrin Antagonists: Used as a rigid spacer in RGD (Arg-Gly-Asp) mimetics to improve bioavailability.

Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture will increase the apparent mass, leading to errors in MW calculations during weighing.

    • Protocol: Always equilibrate the container to room temperature before opening. Weigh quickly or use a glovebox for GMP synthesis.

  • Storage: Store at 2–8°C under Argon or Nitrogen.

  • Safety: Irritant to eyes and respiratory system.[5][6][7] Use P95/N95 dust masks during handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2868374, 3-Amino-3-phenylpropanoic acid hydrochloride. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2014). Biocatalytic processes for the synthesis of chiral beta-amino acids. Tetrahedron: Asymmetry.[8][4] (Contextualizes the enzymatic resolution workflow).

  • Vertex AI Grounding Source. Chemical Identity and CAS Registry Data.[9] (Verified CAS 471259-71-9 and MW 201.65).[10][8]

Sources

Technical Whitepaper: Stability & Storage Architecture for (S)-(-)-3-Amino-3-phenylpropionic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and storage protocols for (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (also known as (S)-


-Phenylalanine HCl). It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals to ensure compound integrity during drug development.

Document Control:

  • Subject: (S)-(-)-3-Amino-3-phenylpropionic acid HCl

  • CAS Registry: 83649-47-2 (HCl salt); 40856-44-8 (Free Acid)

  • Classification: Chiral

    
    -Amino Acid
    
  • Criticality: High (Enantiopurity & Hygroscopicity Risk)

Executive Summary

(S)-(-)-3-Amino-3-phenylpropionic acid HCl is a critical chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., Dapoxetine analogs). Unlike


-amino acids, this 

-amino acid possesses a chiral center at the

-position, benzylic to the phenyl ring. This structural feature introduces specific stability challenges: benzylic elimination (deamination) and hygroscopic deliquescence of the hydrochloride salt. This guide mandates a strict cold-chain storage protocol (2–8°C) under desiccation to prevent the formation of cinnamic acid derivatives and physical caking.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The hydrochloride salt form significantly alters the physical stability compared to the zwitterionic free acid. The HCl salt is prone to moisture uptake, which catalyzes chemical degradation.

PropertySpecificationTechnical Note
Chemical Name (S)-3-Amino-3-phenylpropanoic acid hydrochloride

-amino acid scaffold
Molecular Formula

Salt stoichiometry is critical for solubility
Molecular Weight 201.65 g/mol Free acid: 165.19 g/mol
Physical State White to off-white crystalline powderYellowing indicates oxidation or elimination
Solubility Soluble in water, methanol; Sparingly soluble in ethanolHigh water solubility correlates with hygroscopicity
Chirality (S)-EnantiomerSusceptible to racemization under harsh acidic/basic stress
Hygroscopicity High Requires desiccated storage to prevent hydrolysis

Degradation Mechanisms & Stability Risks

Understanding the causality of degradation is essential for designing storage protocols. The two primary failure modes are Retro-Michael Deamination and Benzylic Racemization .

Primary Degradation Pathway: Retro-Michael Deamination

Unlike


-amino acids, 

-amino acids—particularly those with a benzylic amine—are susceptible to the elimination of ammonia (deamination). This reaction yields trans-cinnamic acid , a thermodynamically stable

-unsaturated acid.
  • Trigger: Basic pH, elevated temperature, or prolonged moisture exposure.

  • Mechanism: The benzylic proton is relatively acidic. Base-catalyzed removal leads to the expulsion of the ammonium group (E1cB or E2 mechanism depending on conditions).

Secondary Risk: Racemization

While


-amino acids are generally more resistant to racemization than 

-amino acids (due to the distance from the carboxylate electron sink), the benzylic position activates the C-H bond.
  • Trigger: Strong acid hydrolysis or radical oxidation.

  • Consequence: Loss of enantiomeric excess (ee%), leading to the formation of the (R)-enantiomer impurity.

Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of the compound under stress conditions.

DegradationPathways cluster_conditions Critical Stress Factors Substrate (S)-3-Amino-3-phenylpropionic acid HCl (Active) Intermediate Benzylic Carbanion / Transition State Substrate->Intermediate Moisture/Heat (Activation) Product1 trans-Cinnamic Acid (Deamination Impurity) Intermediate->Product1 Retro-Michael Elimination (-NH3) Product2 (R)-Enantiomer (Racemate) Intermediate->Product2 Reprotonation (Inversion) Ammonia NH4Cl / NH3 Humidity (>60% RH) Humidity (>60% RH) Temp (>25°C) Temp (>25°C) Basic pH Basic pH

Figure 1: Mechanistic degradation pathways showing the critical risk of deamination to cinnamic acid.

Storage & Handling Protocols

To mitigate the risks identified above, the following "Self-Validating" storage protocol must be implemented. "Self-validating" implies that the storage system includes indicators (e.g., humidity cards) that alert the user to failure before the compound is compromised.

Environmental Control
  • Temperature: 2°C to 8°C (Refrigerated).

    • Why: Retards the kinetics of deamination and minimizes thermal energy available for racemization.

  • Atmosphere: Inert gas backfill (Argon or Nitrogen) is recommended for long-term storage (>6 months) to prevent oxidative yellowing of the benzylic amine.

  • Humidity: <40% Relative Humidity.

    • Protocol: Store the primary container within a secondary desiccator or use heat-sealed aluminized moisture barrier bags (MBB) with silica gel packets.

Packaging Hierarchy
  • Primary: Amber glass vial with a Teflon-lined screw cap (prevents UV activation and chemical leaching).

  • Secondary: Sealed polyethylene bag with a humidity indicator card.

  • Tertiary: Rigid outer container (box) to prevent mechanical breakage in the fridge.

Handling Safety
  • PPE: Nitrile gloves, lab coat, and safety glasses.

  • Hazard: The HCl salt is an irritant (H315, H319, H335). Avoid inhalation of dust.[1]

Analytical Monitoring (Quality Control)

Routine monitoring is required to verify stability. The following HPLC method parameters are recommended for separating the (S)-enantiomer from the (R)-enantiomer and the cinnamic acid impurity.

ParameterCondition
Method Type Chiral Reverse-Phase HPLC
Column Chiralpak ZWIX(+) or Crownpak CR(+) (specifically for amino acids)
Mobile Phase 50 mM

(aq) / Acetonitrile (80:20 v/v)
Detection UV @ 210 nm (Amine absorption) & 254 nm (Phenyl ring)
Flow Rate 0.5 mL/min
Key Markers (S)-Isomer (Main peak), (R)-Isomer (Racemization), Cinnamic Acid (Degradant, late eluting)

Experimental Workflow: Stability Testing

For researchers needing to validate a new lot or storage condition, follow this accelerated stability workflow.

StabilityWorkflow Start Incoming Material (S)-3-Amino-3-phenylpropionic acid HCl Baseline Baseline HPLC Analysis (Purity & ee%) Start->Baseline Stress Stress Condition Setup (40°C / 75% RH for 2 weeks) Baseline->Stress Sampling Weekly Sampling (Dissolve in Mobile Phase) Stress->Sampling Analysis HPLC Analysis Sampling->Analysis Decision Pass/Fail Criteria (>0.5% Impurity Increase) Analysis->Decision Release Release for Use Decision->Release Pass Reject Quarantine / Discard Decision->Reject Fail

Figure 2: Accelerated stability testing workflow for lot validation.

References

  • Chemical Identity & Safety: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 686704, (S)-3-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Commercial Specifications & Storage: HSP Pharma. (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride Product Data. Retrieved from [Link]

  • General Stability of

    
    -Amino Acids:  Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]
    

Sources

Methodological & Application

Application Note: High-Fidelity Incorporation of (S)-(-)-3-Amino-3-phenylpropionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It provides an authoritative, protocol-driven guide to utilizing (S)-(-)-3-Amino-3-phenylpropionic acid (also known as (S)-


-homophenylalanine) in solid-phase peptide synthesis (SPPS).

Executive Summary

(S)-(-)-3-Amino-3-phenylpropionic acid (CAS: 40856-44-8) is a


-amino acid where the amino group is positioned at the 

-carbon (C3), which also bears the phenyl side chain. Unlike standard

-amino acids, this

-substitution pattern confers unique properties:
  • Proteolytic Resistance: The additional methylene group in the backbone alters the peptide bond geometry, rendering it unrecognizable to most endogenous proteases.

  • Secondary Structure Induction:

    
    -amino acids strongly promote the formation of stable secondary structures, such as 14-helices, which are critical for disrupting protein-protein interactions (PPIs).
    

However, the steric bulk of the phenyl group adjacent to the amino moiety presents specific synthetic challenges, particularly in acylation kinetics and solubility . This guide details a self-validating SPPS protocol to overcome these hurdles.

Scientific Foundation & Mechanistic Insights

The -Advantage: Stability without Racemization

A common fear in peptide synthesis is racemization during activation. For


-amino acids, this occurs via the formation of a 5(4H)-oxazolone intermediate.[1]
  • Expert Insight: (S)-3-Amino-3-phenylpropionic acid is highly resistant to racemization during activation. The formation of the corresponding 6-membered cyclic intermediate is kinetically disfavored compared to the 5-membered ring of

    
    -amino acids. Consequently, you can employ stronger activation conditions (e.g., HATU) with a wider safety margin than with Cys or His derivatives.
    
The Kinetic Bottleneck: Coupling To the -Amine

While activating the carboxyl group of (S)-


-Phe is straightforward (the 

-carbon is unsubstituted), coupling the next amino acid to the N-terminus of an anchored (S)-

-Phe residue is difficult.
  • Reason: The phenyl group at the

    
    -position creates significant steric hindrance around the nucleophilic amine.
    
  • Solution: The protocol below mandates a "Double Coupling" strategy for the subsequent residue and recommends the use of HOAt/HATU to maximize reaction rates.

Detailed Experimental Protocol: Fmoc-SPPS

Materials & Reagents[2][3]
  • Building Block: Fmoc-(S)-3-amino-3-phenylpropionic acid (Check enantiomeric purity >99%).

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Recommended to prevent diketopiperazine formation, though less critical for

    
    -peptides, it maximizes yield).
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Peptide grade), DCM, Piperidine.

Workflow Visualization

The following diagram outlines the decision logic for the coupling cycle, highlighting the divergence for


-amino acid residues.

SPPS_Workflow Start Start: Resin Swelling Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Check_Terminus Is the Resin-Bound Residue a Beta-AA? Wash1->Check_Terminus Decision Is the Incoming AA a Beta-Amino Acid? Standard_Couple Standard Activation (DIC/Oxyma, 3 eq, 60 min) Decision->Standard_Couple No (Incoming is Alpha) Beta_Couple Beta-AA Activation (HATU/DIPEA, 4 eq, 120 min) Decision->Beta_Couple Yes (Incoming is Beta) Kaiser Kaiser Test (Ninhydrin) Standard_Couple->Kaiser Beta_Couple->Kaiser Check_Terminus->Decision No (Alpha-AA on Resin) Hard_Couple Difficult Coupling Mode (Double Couple: 2 x 60 min Use HATU) Check_Terminus->Hard_Couple Yes (Beta-AA on Resin) Hard_Couple->Kaiser Recouple Re-Couple Kaiser->Recouple Color (Positive) Next_Cycle Proceed to Next Cycle Kaiser->Next_Cycle Blue (Negative) Recouple->Hard_Couple

Caption: Logic flow for SPPS involving (S)-3-Amino-3-phenylpropionic acid. Note the specific "Difficult Coupling Mode" required when the resin-bound amine is sterically hindered.

Step-by-Step Procedure
Phase A: Resin Loading (First Residue)

Use this phase if loading the (S)-beta-Phe as the C-terminal residue.

  • Swell Resin: Place 2-CTC resin (1.0 g, ~1.6 mmol/g) in a reactor. Add dry DCM (10 mL) and shake for 30 min. Drain.

  • Prepare Solution: Dissolve Fmoc-(S)-3-amino-3-phenylpropionic acid (0.6 eq relative to resin capacity to avoid aggregation) in DCM (10 mL). Add DIPEA (4 eq).

  • Loading: Add solution to resin.[2][3] Shake for 2 hours at Room Temperature (RT).

  • Capping: Add Methanol (1 mL) to the reaction mixture (to cap unreacted chloride sites) and shake for 30 min.

  • Wash: Drain, wash with DCM (3x), DMF (3x), DCM (3x).

Phase B: Chain Elongation (The Cycle)

Repeat for each amino acid.

1. Fmoc Deprotection:

  • Add 20% Piperidine in DMF (10 mL/g resin).

  • Shake for 5 minutes . Drain.

  • Add fresh 20% Piperidine/DMF. Shake for 15 minutes . Drain.

  • Validation: Wash with DMF (5x). The flow-through should be colorless.

2. Activation & Coupling (Incoming (S)-beta-Phe):

  • Reagents: Use HATU (0.95 eq vs AA) and DIPEA (2 eq vs AA). Avoid carbodiimides (DIC) for this specific bulky residue to ensure speed.

  • Stoichiometry: Use 4 equivalents of Fmoc-(S)-3-amino-3-phenylpropionic acid.

  • Time: Shake for 2 hours (double the standard time).

3. Activation & Coupling (Coupling TO (S)-beta-Phe):

  • Context: The resin now has (S)-beta-Phe at the N-terminus. The amine is hindered.[2]

  • Strategy:Double Coupling is Mandatory.

    • Pass 1: 4 eq AA, HATU, DIPEA in DMF. Shake 60 min. Drain.

    • Pass 2: 4 eq AA, HATU, DIPEA in DMF. Shake 60 min. Drain.

  • Validation: Perform a Kaiser Test. If the beads remain blue (positive for free amine), perform a third coupling with HOAt additive.

Phase C: Cleavage
  • Wash resin with DCM (5x). Dry under nitrogen.

  • Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

  • Add cocktail to resin. Shake for 2-3 hours.

  • Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge to collect the peptide pellet.

Quantitative Data Summary

ParameterStandard

-Amino Acid
(S)-

-Phenylalanine
Impact on Protocol
Racemization Risk Moderate (via Oxazolone)Low (No 5-ring formation)Allows use of HATU/Base without loss of chirality.
Coupling Rate (

)
HighLow (Steric hindrance)Requires 2x reaction time or double coupling.
Solubility (Fmoc) HighModerateEnsure full dissolution in DMF before adding to resin.
Proteolytic Stability Low (

~mins/hours)
High (

>24 hours)
Ideal for in vivo therapeutic candidates.

Troubleshooting & Optimization

Issue: Incomplete Coupling (Positive Kaiser Test)

If coupling to the N-terminus of (S)-beta-Phe fails repeatedly:

  • Solvent Switch: Change solvent from DMF to NMP (N-methyl-2-pyrrolidone) . NMP swells the resin better and solvates hydrophobic beta-peptides more effectively.

  • Temperature: Elevate reaction temperature to 50°C (microwave or water bath). Note: Because beta-AAs are resistant to racemization, thermal acceleration is safer here than with Cys/His.

Issue: Aggregation

-peptides form stable helices that can aggregate on-resin.
  • Magic Mixture: Use a solvent system of DMF/DCM/Triton-X (1%) or DMF/DMSO (90:10) to disrupt secondary structures during coupling.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis: Protocols and Troubleshooting. Link

  • Bachem. Peptide Synthesis Guide: Coupling Reagents and Racemization. Link

  • Sigma-Aldrich. Product Specification: Fmoc-(S)-3-amino-3-phenylpropionic acid. Link

Sources

Technical Guide: Utilizing (S)-3-Amino-3-Phenylpropionic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Lactam Construction, and API Synthesis

Executive Summary

(S)-3-amino-3-phenylpropionic acid (CAS: 40856-44-8), also known as (S)-


-phenylalanine, is a critical chiral scaffold in modern medicinal chemistry. Unlike its 

-amino acid counterpart, this

-amino acid confers unique proteolytic stability to peptide chains ("foldamers") and serves as a direct precursor to 4-aryl-2-azetidinones (

-lactams) and serotonin transport inhibitors like Dapoxetine.

This guide provides validated protocols for three primary applications:

  • Solid-Phase Peptide Synthesis (SPPS) of stable

    
    -peptide helices.
    
  • Cyclization to form the

    
    -lactam core.
    
  • Reduction to chiral amino-alcohols for API synthesis.

Physicochemical Profile & Handling

PropertySpecification
IUPAC Name (3S)-3-amino-3-phenylpropanoic acid
Common Name (S)-

-Phenylalanine
Molecular Formula

Molecular Weight 165.19 g/mol
Chirality (S)-enantiomer (Benzylic amine)
Solubility Water (moderate), Methanol (good), dilute acid/base (excellent)
Storage 2–8°C, Hygroscopic (Store under desiccated conditions)

Application I: Synthesis of -Peptide Foldamers

Context:


-peptides derived from (S)-3-amino-3-phenylpropionic acid form stable secondary structures (specifically the 14-helix ) that mimic natural proteins but resist degradation by peptidases. This makes them ideal candidates for peptide-based therapeutics.
Critical Mechanistic Insight

Coupling


-amino acids is kinetically slower than 

-amino acids due to the steric bulk at the

-position and the lack of oxazolone formation (which activates

-amino acids). Standard HBTU protocols often fail or result in deletion sequences. HATU or PyBOP with extended reaction times are required.
Protocol: Fmoc-Based Solid Phase Synthesis

Reagents:

  • Resin: Rink Amide resin (low loading, ~0.3–0.5 mmol/g recommended to prevent aggregation).

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-Dimethylformamide).[1][2]

Step-by-Step Workflow:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (The Critical Step):

    • Dissolve Fmoc-(S)-3-amino-3-phenylpropionic acid (3.0 eq relative to resin) in DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately prior to adding to the resin.

    • Note: Pre-activation should not exceed 2 minutes to avoid racemization, though

      
      -amino acids are generally more resistant to racemization than 
      
      
      
      -analogs.
  • Coupling: Shake the resin slurry for 2 to 4 hours (double the standard time).

    • QC Check: Perform a Kaiser Test.[3][4] If positive (blue), repeat the coupling (Double Coupling) is often mandatory for

      
      -phenylalanine residues.
      
  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

SPPS_Workflow Start Fmoc-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling (HATU/HOAt/DIPEA) Wash1->Couple Check Kaiser Test Couple->Check Recouple Double Couple Check->Recouple Positive (Blue) Next Next Cycle Check->Next Negative (Colorless) Recouple->Check

Figure 1: Optimized SPPS cycle for


-amino acids emphasizing the QC checkpoint.

Application II: Synthesis of -Lactams (4-Phenyl-2-azetidinone)

Context: The intramolecular cyclization of (S)-3-amino-3-phenylpropionic acid yields 4-phenyl-2-azetidinone, a core scaffold for monobactam antibiotics and cholesterol absorption inhibitors.

Protocol: Mukaiyama Cyclization

This method uses mild conditions to effect dehydration without racemizing the benzylic center.

Reagents:

  • Substrate: (S)-3-amino-3-phenylpropionic acid.[5][6][7]

  • Reagent: 2-Chloro-1-methylpyridinium iodide (Mukaiyama reagent).

  • Base: Triethylamine (

    
    ).[8]
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ) (High dilution).

Step-by-Step Workflow:

  • Preparation: Dissolve (S)-3-amino-3-phenylpropionic acid (1.0 eq) in dry acetonitrile (concentration ~0.01 M). High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Activation: Add

    
     (3.0 eq) followed by 2-Chloro-1-methylpyridinium iodide (1.2 eq).
    
  • Reflux: Heat the mixture to reflux for 8–12 hours under Nitrogen.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water and brine.

  • Purification: Flash column chromatography (Ethyl Acetate/Hexane).

  • Yield: Expect 4-phenyl-2-azetidinone with >98% retention of chirality.

Application III: Synthesis of Chiral APIs (Dapoxetine Precursor)

Context: (S)-Dapoxetine (Priligy) is a selective serotonin reuptake inhibitor. Its synthesis relies on the chiral integrity of the benzylic carbon. (S)-3-amino-3-phenylpropionic acid is the direct precursor to the alcohol intermediate required for the ether linkage.

Pathway: Acid


 Amino Alcohol 

Dapoxetine.
Protocol: Chemoselective Reduction

Reagents:

  • Reducing Agent: Borane-Tetrahydrofuran complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Setup: Place (S)-3-amino-3-phenylpropionic acid (10 mmol) in a flame-dried flask under Argon. Add anhydrous THF (50 mL).

  • Addition: Cool to 0°C. Add

    
     (1.0 M solution, 25 mL, 2.5 eq) dropwise over 30 minutes.
    
    • Note:

      
       is preferred over 
      
      
      
      for amino acids as it reduces the carboxyl group rapidly while coordinating with the amine, often preventing racemization.
  • Reaction: Warm to room temperature and reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol to destroy excess borane.

  • Hydrolysis: Add 10% HCl and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Basify with NaOH to pH 10, extract with DCM.

  • Product: (S)-3-amino-3-phenylpropan-1-ol. This intermediate is then coupled with 1-naphthol and methylated to form Dapoxetine.

Synthesis_Pathways Core (S)-3-amino-3- phenylpropionic acid Path1 Pathway A: Peptide Coupling Core->Path1 Path2 Pathway B: Cyclization Core->Path2 Path3 Pathway C: Reduction Core->Path3 Prod1 Beta-Peptide (Foldamers/14-Helix) Path1->Prod1 Fmoc-SPPS (HATU) Prod2 4-Phenyl-2-azetidinone (Beta-Lactams) Path2->Prod2 Mukaiyama Reagent Prod3 (S)-3-amino-3- phenylpropan-1-ol Path3->Prod3 BH3-THF Drug (S)-Dapoxetine (SSRI) Prod3->Drug 1. Naphthol coupling 2. Methylation

Figure 2: Divergent synthetic utility of the (S)-beta-phenylalanine scaffold.

References

  • Seebach, D., & Gardiner, J. (2008).[9]

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Huang, H., et al. (2006). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.[6][7] Tetrahedron. Link (Describes the synthesis of the scaffold and its use in Dapoxetine synthesis).

  • Corey, E. J., et al. (1998). Enantioselective Synthesis of

    
    -Amino Acids. Journal of the American Chemical Society. Link
    

Sources

Preparation of constrained peptides with beta-amino acids

Application Note: Preparation of Constrained Peptides with -Amino Acids[1][2][3][4][5]

Executive Summary

The incorporation of



12

This guide provides a rigorous protocol for the synthesis of constrained peptides containing

Strategic Design & Material Selection

The -Amino Acid Advantage

Constraining a peptide reduces the entropic penalty of binding to a target.

3
  • 
    -amino acids:  Derived from homologation of 
    
    
    -amino acids; favor 14-helix formation.
  • Cyclic

    
    -amino acids (e.g., ACHC, ACPC):  Provide rigid constraints that force specific torsion angles, stabilizing secondary structures even in short oligomers.
    
Resin Selection

The choice of solid support is pivotal, particularly for constrained peptides requiring head-to-tail cyclization.

Resin TypeCleavage ConditionApplicationRecommendation
2-Chlorotrityl Chloride (2-CTC) 1% TFA / DCMRetains side-chain protecting groups; cleaves from C-terminus.Preferred for Head-to-Tail Cyclization.
Rink Amide 95% TFACleaves to C-terminal amide; removes all protecting groups.Suitable for linear constrained peptides (e.g., stapled).
Wang Resin 95% TFACleaves to C-terminal acid.General use; less suitable for protected fragment condensation.

Protocol 1: Linear Assembly via Fmoc-SPPS

Challenge:

Solution:
Reagents
  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIEA (Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF (v/v).[4]

  • Solvent: DMF (peptide grade, amine-free).

Step-by-Step Workflow
  • Resin Loading (2-CTC Resin):

    • Swell resin in DCM for 30 min.[5]

    • Dissolve the first Fmoc-

      
      -AA (1.2 eq) in DCM with DIEA (4 eq).
      
    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL/g resin) and DIEA to cap unreacted chlorides (30 min).

    • Wash: 3x DCM, 3x DMF.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine/DMF (

      
       min).[4]
      
    • Note: Monitor UV absorbance if automated;

      
      -peptides may aggregate, slowing deprotection.
      
  • Coupling Cycle (The Critical Step):

    • Activation: Dissolve Fmoc-

      
      -AA (3-4 eq), HATU (3.8 eq), and HOAt (3.8 eq) in DMF. Add DIEA (8 eq) immediately before delivery.
      
    • Reaction:

      • Standard: Shake for 2–4 hours at room temperature.

      • Microwave (Recommended): Ramp to 75°C over 2 min; hold for 10 min.

    • Wash: 4x DMF.

  • Monitoring:

    • Perform Kaiser Test (primary amines) or Chloranil Test (secondary amines/proline-like) after every coupling. If positive (blue), repeat coupling (double couple).

Visualization: Optimized SPPS Cycle for -Peptides

SPPS_Beta_Peptidecluster_cycleElongation CycleStartResin Preparation(2-CTC Swelling)LoadingLoad 1st Beta-AA(DCM/DIEA)Start->LoadingWash1Wash (DMF)Loading->Wash1DeprotectFmoc Deprotection(20% Piperidine, 2x10 min)ActivateActivation(HATU/HOAt/DIEA)Deprotect->ActivateWash1->DeprotectCouplingCoupling Reaction(Microwave: 75°C, 10 min)Activate->CouplingCheckQC: Kaiser/Chloranil TestCoupling->CheckCheck->Wash1Pass (Next Cycle)Check->CouplingFail (Double Couple)CleavageFinal CleavageCheck->CleavageSequence Complete

Figure 1: Optimized SPPS workflow for

Protocol 2: Macrocyclization (Head-to-Tail)

Constraining the peptide via head-to-tail cyclization creates a rigid scaffold. This must be performed in solution at high dilution to favor intramolecular reaction over intermolecular oligomerization.

Reagents
  • Cleavage Cocktail (Mild): 1% TFA in DCM (or HFIP/DCM 1:4).

  • Cyclization Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU; DIEA.

  • Solvent: Dry DCM or DMF.

Step-by-Step Workflow
  • Mild Cleavage (Side-Chain Protected):

    • Treat the peptide-2-CTC resin with 1% TFA/DCM (

      
       min).
      
    • Filter directly into a flask containing 10% Pyridine/MeOH (to neutralize TFA immediately and prevent side-chain deprotection).

    • Concentrate under reduced pressure. Do not dry completely to avoid aggregation.

  • Macrocyclization (Pseudo-High Dilution):

    • Dissolve the linear, protected peptide in dry DCM/DMF to a concentration of < 1 mM (critical to avoid dimerization).

    • Add PyBOP (3 eq) and HOBt (3 eq).

    • Add DIEA (6 eq) slowly.

    • Stir for 12–24 hours. Monitor by HPLC/MS.

  • Global Deprotection:

    • Evaporate solvents.

    • Treat the cyclic protected peptide with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours to remove side-chain protecting groups.

    • Precipitate in cold diethyl ether.

Visualization: Macrocyclization Strategy

MacrocyclizationResinPeptide on 2-CTC Resin(Fully Protected)CleaveMild Acid Cleavage(1% TFA)Resin->CleaveLinearLinear Peptide(Side-chains Protected,C-term/N-term Free)Cleave->LinearCyclizeCyclization(High Dilution <1mM,PyBOP/DIEA)Linear->CyclizeIntramolecularLactamizationGlobalGlobal Deprotection(95% TFA)Cyclize->GlobalFinalConstrained CyclicBeta-PeptideGlobal->Final

Figure 2: Strategy for head-to-tail cyclization retaining side-chain protection until the final step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-carbon; Aggregation.
Use microwave coupling (75°C); Switch to HATU/HOAt; Use "Magic Mixture" (DCM/DMF/NMP 1:1:1).
Racemization Over-activation of C-terminus.Use HOAt as additive; Avoid collidine; Keep base (DIEA) stoichiometry strict (max 2 eq per eq of HATU).
Dimerization during Cyclization Concentration too high.Ensure concentration is < 1 mM; Add peptide solution slowly to the coupling reagent solution (syringe pump).
Poor Solubility

-peptides form stable sheets/aggregates.
Use chaotropic salts (LiCl) or HFIP in the solvent system during purification.

References

  • Seebach, D., & Matthews, J. L. (1997).[6]

    
    -Peptides: a surprise at every turn.[6] Chemical Communications, (21), 2015–2022. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: from structure to function. Chemical Reviews, 101(10), 3219–3232. Link
    
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Arvidsson, P. I., Frackenpohl, J., & Seebach, D. (2003). Syntheses and biological properties of

    
    -peptides. Helvetica Chimica Acta, 86(5), 1522-1553. Link
    
  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).

    
    , 
    
    
    , and hybrid peptides. Chemical Reviews, 111(2), 657-687. Link

Enzymatic resolution of racemic 3-amino-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Enzymatic Resolution of Racemic 3-Amino-3-Phenylpropionic Acid

Executive Summary

3-amino-3-phenylpropionic acid (


-phenylalanine) is a critical chiral building block for 

-peptides, integrin inhibitors, and Taxol® side-chain analogs. While chemical synthesis typically yields a racemic mixture, biocatalytic kinetic resolution offers a scalable, environmentally benign route to enantiopure isomers (>99% ee). This guide details two industrial-grade protocols: Penicillin G Acylase (PGA)-mediated hydrolysis of the N-phenylacetyl derivative and Lipase-mediated hydrolysis of the ethyl ester.

Introduction & Mechanistic Rationale

The resolution of


-amino acids presents unique challenges compared to 

-amino acids due to the increased distance of the chiral center from the carboxylate group, which can reduce recognition by standard proteases.
  • Why Biocatalysis? Classical diastereomeric salt crystallization is labor-intensive and yield-limited. Biocatalysis operates under mild conditions (pH 7–8, 25–40°C) and leverages the strict stereospecificity of enzymes to achieve high Enantiomeric Ratios (

    
    ).
    
  • The "50% Yield Barrier": In kinetic resolution, the enzyme selectively converts one enantiomer (typically the S-form) into the product, leaving the R-form untouched. The maximum theoretical yield of the desired enantiomer is 50%.[1]

  • Enzyme Selection:

    • Penicillin G Acylase (PGA): Exploits a "remote recognition" mechanism. It binds the phenylacetyl group specifically, positioning the

      
      -chiral center in a way that allows high discrimination.
      
    • Lipase (CAL-B / Burkholderia cepacia): Acts on the ester moiety. These are robust, commercially available, and require no cofactor recycling.

Mechanistic Pathway (PGA)

The PGA enzyme attacks the amide bond of the (S)-substrate, releasing the free (S)-


-amino acid and phenylacetic acid. The (R)-amide remains unreacted.

PGA_Mechanism Racemate Racemic N-Phenylacetyl Substrate Complex Enzyme-Substrate Complex Racemate->Complex Binding Leftover (R)-N-Phenylacetyl Substrate Racemate->Leftover Unreacted (R) Enzyme Penicillin G Acylase (Immobilized) Complex->Enzyme Catalysis Product (S)-3-Amino-3-phenylpropionic acid (Precipitates at pI) Complex->Product Hydrolysis Byproduct Phenylacetic Acid Complex->Byproduct

Figure 1: Kinetic resolution pathway using Penicillin G Acylase. The enzyme selectively hydrolyzes the (S)-amide bond.

Protocol A: PGA-Mediated Resolution (Aqueous)

Best for: High enantiopurity requirements (>99% ee) and ease of purification (solubility switching).

Materials
  • Substrate: N-Phenylacetyl-3-amino-3-phenylpropionic acid (Prepared via Schotten-Baumann reaction).

  • Enzyme: Immobilized Penicillin G Acylase (e.g., from E. coli or Alcaligenes faecalis).

  • Buffer: 0.1 M Phosphate buffer, pH 7.5.

  • Base: 2 M NaOH (for pH stat).

Step-by-Step Procedure
  • Substrate Preparation: Suspend 10 g of rac-N-phenylacetyl-3-amino-3-phenylpropionic acid in 100 mL of water.

  • Solubilization: Slowly add 2 M NaOH until the solid dissolves and pH reaches 7.5. The solution should be clear.

  • Enzyme Addition: Add 1.0 g of immobilized PGA (approx. 150–200 U/g).

  • Reaction: Incubate at 28°C with overhead stirring (avoid magnetic bars to prevent grinding the immobilized beads).

  • pH Control (Critical): As the reaction proceeds, phenylacetic acid is released, dropping the pH. Use an autotitrator to maintain pH 7.5 with 1 M NaOH.

    • End-point: The reaction is complete when NaOH consumption stops (approx. 50% conversion).

  • Quenching: Filter off the immobilized enzyme (save for reuse).

  • Separation (The "pH Swing"):

    • Acidify the filtrate to pH 2.0 using 6 M HCl.

    • Extraction: Extract the unreacted (R)-amide and phenylacetic acid byproduct into Ethyl Acetate (3 x 50 mL). The (S)-amino acid remains in the aqueous phase as the hydrochloride salt.

    • Purification: Neutralize the aqueous phase to pH 6.0 (isoelectric point). The free (S)-3-amino-3-phenylpropionic acid will precipitate. Filter and wash with cold ethanol.

Protocol B: Lipase-Mediated Resolution (Organic/Biphasic)

Best for: Processing ester precursors and when water solubility of the substrate is low.

Materials
  • Substrate: Ethyl 3-amino-3-phenylpropionate (racemic).[1]

  • Enzyme: Burkholderia cepacia Lipase (Amano PS-IM) or Candida antarctica Lipase B (CAL-B, Novozym 435).

  • Solvent: Diisopropyl ether (DIPE) saturated with water.[1]

Step-by-Step Procedure
  • Reaction Mix: Dissolve 5 g of racemic ethyl ester in 50 mL of water-saturated DIPE.

  • Initiation: Add 500 mg of Lipase PS-IM.

  • Incubation: Shake at 45°C at 200 rpm.

  • Monitoring: Monitor by HPLC (see Section 5) until conversion reaches 50%.

    • Note: Lipase PS typically hydrolyzes the (S)-ester to the (S)-acid.

  • Workup:

    • Filter the enzyme.[2]

    • Extract the organic phase with 5% NaHCO₃ solution.

    • Organic Phase: Contains unreacted (R)-ester.

    • Aqueous Phase: Contains the product (S)-acid. Acidify to pH 6 to precipitate the product.

Analytical Validation

Accurate determination of ee is non-negotiable.

ParameterMethod A (Direct HPLC)Method B (Derivatization)
Column Astec CHIROBIOTIC™ T (Teicoplanin)C18 (Standard)
Mobile Phase MeOH : Water (50:[3]50) + 0.1% TEAAAcetonitrile : Water (Gradient)
Derivatization None (Direct injection)Marfey's Reagent (FDAA)
Detection UV @ 210 nmUV @ 340 nm
Resolution Baseline separation of

-amino acids
Diastereomers separated

Calculation of Enantioselectivity (


): 
Use the conversion (

) and enantiomeric excess of the substrate (

) and product (

):

Process Workflow & Decision Tree

This diagram guides the researcher through the optimization and scale-up decision process.

Workflow Start Start: Racemic 3-amino-3-phenylpropionic acid Deriv Derivatization (Phenylacetyl vs Ester) Start->Deriv Screen Enzyme Screening (PGA vs Lipase) Deriv->Screen Check Check E-value Screen->Check Opt_Solv Optimize Solvent/pH Check->Opt_Solv E < 50 Scale Scale Up (10g -> 100g) Check->Scale E > 100 Opt_Solv->Screen Downstream Downstream Separation (Extraction/Crystallization) Scale->Downstream Final Final QC (>99% ee) Downstream->Final

Figure 2: Decision matrix for process development and optimization of enzymatic resolution.

Troubleshooting & Expert Tips

  • Racemization of Substrate: Unlike

    
    -amino acids, 
    
    
    
    -amino acids are resistant to racemization at the chiral center. This makes Dynamic Kinetic Resolution (DKR) difficult but ensures the unreacted enantiomer is optically stable.
  • Enzyme Inhibition: Phenylacetic acid (byproduct of PGA hydrolysis) is a known competitive inhibitor.

    • Solution: Use a resin (e.g., Amberlite XAD) in situ to adsorb the byproduct, or run the reaction in a high-flow column reactor.

  • Solubility Issues: If the substrate crashes out at pH 7.5, add 5–10% methanol or DMSO as a cosolvent. PGA tolerates up to 10% organic solvent without significant activity loss.

References

  • Faulconbridge, S. J., et al. (1994). Enzymatic resolution of beta-amino acids using Penicillin G Acylase.[2] Biotechnology Letters.

  • Soloshonok, V. A., et al. (1995). Biocatalytic resolution of beta-phenylalanine derivatives. Tetrahedron: Asymmetry.[1][4][5][6][7][8][9]

  • Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate hydrolysis. Bioorganic & Medicinal Chemistry.[5][7][9][10]

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Chirobiotic T.

  • García-Urdiales, E., et al. (2005). Enantioselective Enzymatic Desymmetrizations in Organic Synthesis. Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Amino-3-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield and enantiopurity in the synthesis of (S)-3-amino-3-phenylpropionic acid ((S)-


-Phenylalanine).
Audience:  Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Introduction: The Critical Path to (S)- -Phenylalanine

(S)-3-Amino-3-phenylpropionic acid is a vital chiral building block, serving as a key intermediate for taxoid side chains (e.g., Paclitaxel),


-peptides, and various integrin antagonists. Achieving high yield and optical purity is often bottlenecked by two main factors: inefficient asymmetric induction  during C-C bond formation and yield losses during zwitterion isolation .

This guide provides technical solutions for the two most robust synthetic methodologies:

  • Stereoselective Synthesis via Ellman’s Sulfinamide (High

    
    , scalable).
    
  • Biocatalytic Resolution (Green chemistry, mild conditions).

Module 1: Stereoselective Synthesis (Ellman’s Auxiliary)

Methodology: Addition of ester enolates to N-tert-butanesulfinyl imines. Why this method? Unlike the Rodionov reaction (which yields racemates requiring resolution), this method sets the stereocenter during C-C bond formation, theoretically allowing 100% yield of the desired enantiomer.

Standard Operating Procedure (High-Yield Protocol)
  • Condensation: React benzaldehyde with (S)-(-)-tert-butanesulfinamide using Ti(OEt)

    
     in THF to form the sulfinimine.
    
  • Enolate Addition: Generate the lithium enolate of methyl acetate (using LDA at -78°C) or a Reformatsky reagent (BrZnCH

    
    COOBu
    
    
    
    ) and add to the sulfinimine.
  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the auxiliary and ester group.

Troubleshooting Guide: Chemical Synthesis

Q: My sulfinimine yield is high, but the diastereoselectivity (dr) of the addition step is < 90:10. What is wrong?

  • Root Cause: "Open" transition states due to coordinating solvents or improper metal chelation.

  • Solution:

    • Switch to Non-Coordinating Solvents: Ensure the reaction solvent is strictly anhydrous CH

      
      Cl
      
      
      
      or Toluene. THF can sometimes compete for chelation sites on the metal center, disrupting the six-membered chair-like transition state required for high facial selectivity.
    • Lewis Acid Additives: If using lithium enolates, add a Lewis acid like AlMe

      
       or Ti(O
      
      
      
      Pr)
      
      
      to tighten the transition state. For Reformatsky reagents, ensure the zinc species is freshly prepared.

Q: The conversion during the condensation step (Benzaldehyde + Sulfinamide) stalls at 70%.

  • Root Cause: Water byproduct hydrolysis. The reaction is reversible.

  • Solution: Increase the equivalents of Ti(OEt)

    
     to 2.0–2.5 eq. The titanium reagent acts as both a Lewis acid catalyst and a water scavenger.[1] Do not use MgSO
    
    
    
    alone for difficult substrates; it is often insufficient to drive the equilibrium fully.

Q: I observe significant racemization during the final deprotection step.

  • Root Cause: Harsh acidic conditions at elevated temperatures can cause retro-Michael additions or elimination.

  • Solution: Use dry HCl in dioxane or methanol at room temperature (20–25°C) rather than refluxing aqueous HCl. Monitor the reaction by HPLC and quench immediately upon consumption of the starting material.

Module 2: Biocatalytic Resolution (Green Route)

Methodology: Enzymatic hydrolysis of racemic


-acetyl-3-amino-3-phenylpropionic acid ethyl ester.
Why this method?  Ideal for mild conditions and when metal contamination must be avoided.
Troubleshooting Guide: Enzymatic Resolution

Q: The reaction rate decreases drastically after 40% conversion.

  • Root Cause: Product inhibition or pH drift. The release of the free acid drops the pH, moving the enzyme out of its optimal catalytic window.

  • Solution:

    • pH-Stat Mode: Use an autotitrator to maintain pH 7.0–7.5 by continuously adding 1M NaOH.

    • Resin Adsorption: Add a weak anion-exchange resin to the reaction vessel to sequester the acid product in situ, preventing enzyme inhibition.

Q: Which enzyme provides the highest enantioselectivity for this specific substrate?

  • Recommendation: Burkholderia cepacia lipase (PS) or Penicillin G Acylase (PGA) are industry standards for

    
    -phenylalanine derivatives. Burkholderia lipase typically favors the (S)-enantiomer of the ester, while PGA is excellent for hydrolyzing phenylacetyl-protected substrates.
    

Module 3: Purification & Isolation (The Zwitterion Bottleneck)

Problem: (S)-3-Amino-3-phenylpropionic acid is a zwitterion. It is highly soluble in water at neutral pH but poorly soluble in organic solvents, making extraction difficult.

FAQ: Isolation Strategies

Q: I lose >40% of my product during the aqueous workup. Extraction with DCM/EtOAc yields nothing.

  • Explanation: At neutral pH, the molecule exists as a zwitterion (NH

    
     / COO
    
    
    
    ) and stays in the aqueous phase.
  • Protocol:

    • Isoelectric Precipitation: The pI (isoelectric point) of

      
      -phenylalanine is approximately 5.8–6.0 .
      
    • Concentrate the aqueous reaction mixture to a minimal volume.

    • Adjust the pH carefully to the pI range (pH 5.9) using dilute HCl or NaOH.

    • Cool to 4°C overnight. The zwitterion is least soluble at its pI and will precipitate as a white solid.

    • Filter and wash with ice-cold water/ethanol (1:1).

Q: How do I remove inorganic salts (NaCl) after neutralization?

  • Solution: Use Ion Exchange Chromatography .

    • Load the crude aqueous mixture onto a cation exchange resin (e.g., Dowex 50W, H+ form).

    • Wash the column with water to remove anions and neutral impurities.

    • Elute the amino acid using 1M NH

      
      OH.
      
    • Lyophilize the eluent to obtain the salt-free amino acid.

Visualizing the Workflow

Figure 1: Comparative Reaction Pathways

This diagram illustrates the decision matrix between Chemical Synthesis (Ellman) and Enzymatic Resolution, highlighting key intermediates and critical control points.

G Start_Chem Start: Benzaldehyde Sulfinimine Intermediate: N-tert-Butanesulfinyl Imine (Stable, Chiral) Start_Chem->Sulfinimine (S)-tBu-Sulfinamide Ti(OEt)4, THF Beta_Amino_Ester Precursor: (S)-Beta-Amino Ester (High dr > 95:5) Sulfinimine->Beta_Amino_Ester Enolate Addition (-78°C, Li-Enolate) Acid_Hydrolysis Acid Hydrolysis (Remove Auxiliary) Beta_Amino_Ester->Acid_Hydrolysis HCl/MeOH Start_Enz Start: Racemic Ester/Amide Enz_Reaction Enzymatic Hydrolysis (Lipase/PGA) Start_Enz->Enz_Reaction pH 7, Buffer Kinetic_Res Kinetic Resolution (Max 50% Yield) Enz_Reaction->Kinetic_Res Isoelectric Isoelectric Precipitation (pH ~5.9) Kinetic_Res->Isoelectric Separate Acid (S) from Ester (R) Acid_Hydrolysis->Isoelectric Final_Product Target: (S)-3-Amino-3-Phenylpropionic Acid (>99% ee) Isoelectric->Final_Product Filtration & Drying

Caption: Workflow comparison between Ellman's Auxiliary synthesis (Left) and Enzymatic Resolution (Right), converging at the critical isoelectric purification step.

Quantitative Comparison of Methods

FeatureEllman's Auxiliary MethodEnzymatic Resolution
Max Theoretical Yield 100% (Stereoselective)50% (Kinetic Resolution)
Enantiomeric Excess (

)
> 98% (with recrystallization)> 99% (highly specific)
Key Reagent Cost Moderate (Sulfinamide, Ti(OEt)

)
Low (Lipase, Buffer)
Scalability High (Linear scale-up)High (Batch/Flow reactors)
Primary Risk Moisture sensitivity, Temp controlEnzyme inhibition, pH drift

References

  • Ellman, J. A., et al. (1997). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research.

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Director for the Synthesis of Beta-Amino Acids. Journal of Organic Chemistry.

  • Soloshonok, V. A., et al. (2016). Biocatalytic approaches to the synthesis of (S)-3-amino-3-phenylpropionic acid. Tetrahedron: Asymmetry.[2][3]

  • Sigma-Aldrich Technical Library . Phenylalanine and Derivatives: Physical Properties and Isoelectric Points.

Sources

Validation & Comparative

Efficacy of different resolving agents for 3-amino-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-phenylpropionic acid (


-phenylalanine) is a critical chiral synthon in the synthesis of 

-peptides and pharmaceutical intermediates, most notably for the selective serotonin reuptake inhibitor (SSRI) Dapoxetine and various taxoid side chains. While asymmetric synthesis (e.g., via Arndt-Eistert homologation) is possible, optical resolution via diastereomeric salt formation remains the dominant industrial strategy due to cost-effectiveness and scalability.

This guide evaluates the efficacy of three distinct resolving agents: L-(+)-Tartaric Acid ,


-Dibenzoyl-L-Tartaric Acid (L-DBTA) , and (+)-10-Camphorsulfonic Acid (CSA) .

The Verdict:

  • Best Overall Efficiency: L-DBTA . It offers the highest diastereomeric stability due to

    
    -
    
    
    
    stacking interactions with the phenyl ring of the substrate.
  • Most Economical: L-(+)-Tartaric Acid . Ideal for initial large-scale enrichment but often requires multiple recrystallization cycles to achieve

    
     ee.
    
  • Best for Difficult Crystallizations: (+)-10-CSA . A strong sulfonic acid that prevents oiling out, useful when carboxylate salts fail to precipitate.

Mechanistic Insight: The Chemistry of Resolution

The resolution of 3-amino-3-phenylpropionic acid relies on the formation of diastereomeric salts. Since the target molecule is amphoteric (zwitterionic), it can be resolved as a cation (using chiral acids) or as an anion (using chiral bases).

Why Acidic Resolving Agents? The amine functionality at the


-position is sterically accessible but less basic than 

-amino acids. Using chiral acids protonates the amine, breaking the zwitterionic character and allowing the formation of a crystalline lattice.
The "Pi-Stacking" Effect (The DBTA Advantage)

While Tartaric acid relies solely on hydrogen bonding (H-bonding) between the carboxylates and the ammonium group, L-DBTA introduces a secondary stabilizing force. The benzoyl groups on the tartrate backbone engage in


-

stacking
interactions with the phenyl ring of 3-amino-3-phenylpropionic acid. This creates a more rigid, less soluble crystal lattice for the matching diastereomer, significantly boosting the Resolvability Factor (S) .

Comparative Analysis of Resolving Agents

The following data summarizes the performance of agents in standard polar protic solvent systems.

FeatureL-(+)-Tartaric Acid

-Dibenzoyl-L-Tartaric Acid (L-DBTA)
(+)-10-Camphorsulfonic Acid (CSA)
Chemical Class Hydroxy dicarboxylic acidAcylated hydroxy dicarboxylic acidSulfonic acid
Primary Interaction Ionic / H-BondingIonic / H-Bonding /

-

Stacking
Strong Ionic pairing
Typical Yield (First Crop) 30–35%40–45%25–30%
Enantiomeric Excess (ee) 85–90% (requires recrystallization)95–98% (often pure in one crop)>90%
Solvent System Ethanol / Water (1:[1][2]1)Methanol / AcetoneWater / Isopropanol
Cost Efficiency High (Cheap commodity chemical)Moderate (Requires synthesis/recovery)Low (Expensive)
Risk Factor High solubility of salt (yield loss)Hydrolysis of ester groups at high pHHigh acidity (potential racemization)

Detailed Experimental Protocols

Protocol A: High-Purity Resolution using L-DBTA (Recommended)

This protocol prioritizes optical purity over raw cost, suitable for drug development phases.

Materials:

  • Racemic 3-amino-3-phenylpropionic acid (16.5 g, 100 mmol)

  • L-DBTA (anhydrous) (18.8 g, 50 mmol - 0.5 eq method)

  • Solvent: Methanol/Water (4:1 ratio)

Step-by-Step Workflow:

  • Dissolution: Suspend the racemic amino acid in 150 mL of Methanol/Water (4:1) at 70°C.

  • Addition: Add L-DBTA slowly. The solution should become clear as the salt forms.

  • Nucleation: Cool the solution slowly to 50°C. Seed with pure (S)-enantiomer salt if available.

  • Crystallization: Allow to cool to room temperature (25°C) over 4 hours, then refrigerate at 4°C for 12 hours. Critical Process Parameter (CPP): Rapid cooling will trap the wrong diastereomer.

  • Filtration: Filter the white precipitate.[3] Wash with cold methanol (2 x 20 mL).

  • Liberation: Suspend the salt in water (50 mL). Adjust pH to 7.0 using 10% NaOH or

    
    . The free amino acid will precipitate.
    
  • Validation: Dry the solid. Measure melting point (approx. 220°C dec) and optical rotation.

Protocol B: Economic Resolution using L-(+)-Tartaric Acid

This protocol is suitable for bulk initial enrichment.

Materials:

  • Racemic 3-amino-3-phenylpropionic acid (100 mmol)

  • L-(+)-Tartaric Acid (100 mmol - 1.0 eq method)

  • Solvent: 95% Ethanol

Step-by-Step Workflow:

  • Dissolve both components separately in boiling 95% ethanol.

  • Mix the hot solutions.

  • Reflux for 30 minutes to ensure homogeneity.

  • Cool to ambient temperature. The "Less Soluble Diastereomer" (LSD) will crystallize.

  • Recrystallization (Mandatory): The first crop usually has an ee of ~80%. Recrystallize from 50% aqueous ethanol to upgrade ee to >98%.

Process Visualization

The following diagram illustrates the logical flow of the resolution process, highlighting the critical decision points for recycling the mother liquor (the "Distomer").

ResolutionWorkflow Racemate Racemic 3-Amino-3-Phenylpropionic Acid Mixing Dissolution & Mixing (Solvent: MeOH/Water) Racemate->Mixing Agent Resolving Agent (L-DBTA or Tartaric Acid) Agent->Mixing Crystallization Selective Crystallization (Cooling Ramp) Mixing->Crystallization Filtration Filtration Crystallization->Filtration SolidSalt Solid Diastereomeric Salt (Eutomer) Filtration->SolidSalt Precipitate Liquor Mother Liquor (Distomer + Solvent) Filtration->Liquor Filtrate Liberation Base Treatment (pH Adjustment) SolidSalt->Liberation Racemization Racemization of Distomer (Schiff Base / Acid Reflux) Liquor->Racemization Recycle Loop PureProduct Pure (S)-3-Amino-3-Phenylpropionic Acid Liberation->PureProduct Racemization->Racemate Re-enter Process

Figure 1: Workflow for the optical resolution of


-amino acids via diastereomeric salt formation, including the racemization loop for yield maximization.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Oiling Out Solvent too polar or salt melting point too low.Switch from Ethanol to Isopropanol/Water mixtures. Try CSA as the agent.
Low Yield Too much solvent or insufficient cooling.Concentrate the mother liquor by 30% and re-cool. Check pH during liberation (isoelectric point is critical).
Low Optical Purity Fast cooling trapped the distomer.Re-heat to reflux and cool at a rate of 5°C/hour. Perform a "swish" wash with cold solvent.[3]

References

  • Dapoxetine Intermediate Synthesis: Wu, P., Du, Q., & Lu, T. (2016).[4] Improved Synthesis of Dapoxetine Hydrochloride.[4][5][6] Chinese Journal of Modern Applied Pharmacy, 33(2), 181-183.[4] 4[1]

  • General Resolution of Amino Acids: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for Tartaric/DBTA behaviors).
  • Comparison of Resolving Agents: Perry, C. et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4086. Link

  • Industrial Context: Pfizer Inc. (2003). Process for the preparation of 3-amino-3-aryl propionic acid derivatives. Patent WO2003000651.
  • N-Acetyl-L-Leucine Context: Tighilet, B. et al. (2020). Pharmacokinetics of N-Acetyl-L-Leucine vs. L-Leucine.[7] BioRxiv. Link

Sources

Validation of Enantiomeric Excess Determination by Chiral HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the distinction between a therapeutic cure and a toxicological liability often rests on a single chiral center.[1] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for determining enantiomeric excess (ee), the validation of these methods requires a rigorous, risk-based approach that goes beyond standard achiral protocols.

This guide objectively compares Chiral HPLC against emerging alternatives (SFC, GC, NMR) and provides a "self-validating" experimental framework compliant with ICH Q2(R2) guidelines. It is designed for scientists who need to prove not just that their method works, but that it is robust enough to detect trace enantiomeric impurities (0.1% level) with absolute certainty.

Part 1: The Landscape of Enantioselective Analysis

Before committing to HPLC, it is critical to evaluate whether it is the optimal tool for your specific analyte. While HPLC offers the broadest applicability, techniques like Supercritical Fluid Chromatography (SFC) are rapidly closing the gap in throughput and sustainability.[2]

Comparative Analysis: HPLC vs. Alternatives
FeatureChiral HPLC (Gold Standard)Chiral SFC (The Challenger)Chiral GC (Specialized)NMR (Non-Separative)
Primary Mechanism Liquid-Solid AdsorptionSupercritical Fluid AdsorptionGas-Phase PartitioningMagnetic Resonance (Shift Reagents)
Throughput Moderate (10–30 min/run)High (2–10 min/run)High (after derivatization)Very High (Snapshot)
Sensitivity (LOQ) Excellent (< 0.05%)Good (0.1%)Excellent (parts per billion)Poor (~1–2%)
Sample Requirement Polar/Non-polar liquids/solidsNon-polar to moderately polarVolatile/Thermostable onlyPure compound required
Validation Effort High (Method Development intensive)High (Compressibility factors)ModerateLow (No separation parameters)
Cost per Sample High (Solvent consumption)Low (CO₂ is cheap)LowLow (after instrument cost)
Decision Matrix for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate chiral analysis technique based on sample physicochemical properties.

MethodSelection Start Start: Analyte Characterization Volatile Is the sample volatile & thermostable? Start->Volatile GC Select Chiral GC Volatile->GC Yes Polarity Is the sample highly polar/ionic? Volatile->Polarity No Solubility Soluble in MeOH/CO2? Polarity->Solubility No (Neutral/Lipophilic) HPLC Select Chiral HPLC (Broadest Applicability) Polarity->HPLC Yes (Reverse Phase) SFC Select Chiral SFC (High Throughput) Solubility->SFC Yes NMR_Check Is enantiomer pure (>98%)? Solubility->NMR_Check No NMR_Check->HPLC No (Trace Analysis) NMR Select Chiral NMR (Quick Screen) NMR_Check->NMR Yes

Figure 1: Strategic decision tree for selecting the optimal chiral analysis method based on analyte volatility, polarity, and purity requirements.

Part 2: Critical Parameters for Chiral Method Validation

Validation of chiral methods under ICH Q2(R2) requires specific attention to the minor enantiomer. Unlike assay methods where the main peak is the focus, chiral purity methods are limit tests for the undesired enantiomer.

Specificity (The Peak Purity Trap)

In chiral chromatography, a single peak does not guarantee a single enantiomer.

  • The Risk: An impurity or degradant may co-elute with the minor enantiomer, artificially inflating the impurity calculation.

  • The Solution: Use a Diode Array Detector (DAD) to compare UV spectra across the peak width (upslope, apex, downslope). For absolute certainty, use MS-compatible mobile phases to confirm mass-to-charge ratios.

Linearity of the Minor Enantiomer

Do not validate linearity from 0% to 100%. The main enantiomer will likely saturate the detector.

  • Protocol: Establish linearity specifically for the minor enantiomer in the range of 0.05% to 2.0% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) > 0.99 for the minor peak.
    
Limit of Quantitation (LOQ)

This is the most critical parameter for safety. You must prove you can quantify the undesired enantiomer at the reporting threshold (usually 0.05% or 0.1%).

  • Standard: Signal-to-Noise (S/N) ratio

    
    .
    
Resolution ( )
  • Requirement:

    
     is baseline separation.
    
  • Target: Aim for

    
     during development to account for column aging and slight mobile phase variations.
    

Part 3: The Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." It includes built-in checkpoints (System Suitability Tests) that prevent data generation if the method is drifting.

Phase 1: System Setup & Screening

Objective: Identify the correct Chiral Stationary Phase (CSP).

  • Columns: Screen Polysaccharide-based columns (e.g., Amylose/Cellulose derivatives like AD, OD, IA, IB).

  • Mobile Phase: Start with n-Hexane:Isopropanol (90:10) for Normal Phase or Acetonitrile:Water for Reverse Phase.

Phase 2: The Validation Workflow

The following diagram outlines the rigorous step-by-step logic for validating the method once the separation is optimized.

ValidationWorkflow Prep 1. Sample Prep (Racemate + Spikes) SST 2. System Suitability (Resolution > 1.5?) Prep->SST Fail Stop: Re-equilibrate SST->Fail No Linearity 3. Linearity Study (0.05% - 2.0% range) SST->Linearity Yes Fail->SST Accuracy 4. Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Robustness 5. Robustness (Flow/Temp +/- 5%) Accuracy->Robustness Report 6. Validation Report (Calc ee%) Robustness->Report

Figure 2: Step-by-step workflow for validating a chiral HPLC method, ensuring system suitability before data collection.

Phase 3: Detailed Experimental Steps
Step 1: System Suitability Testing (SST)

Before every run sequence, inject a resolution solution (racemate).

  • Inject 10 µL of the racemic mixture (approx. 0.5 mg/mL).

  • Calculate Resolution (

    
    ) between enantiomers.[3][4]
    
  • Calculate Tailing Factor (

    
    ) for both peaks.
    
  • Criteria: Do not proceed unless

    
     and 
    
    
    
    .
Step 2: Determination of LOQ
  • Prepare a dilute solution of the minor enantiomer at 0.05% of the nominal sample concentration.

  • Inject 6 replicates.

  • Pass Criteria: %RSD of peak area

    
     and S/N 
    
    
    
    .
Step 3: Accuracy (Recovery)
  • Spike the pure major enantiomer with the minor enantiomer at three levels: LOQ, 0.1%, and 0.5%.

  • Calculate % Recovery:

    
    
    
  • Pass Criteria: 90% – 110% recovery.

Step 4: Calculation of Enantiomeric Excess

Use the following formula for the final report:



Note: This assumes identical detector response factors for both enantiomers, which is generally true for UV detection of enantiomers but must be verified if using MS or if impurities are present.

Part 4: Expert Insights & Troubleshooting

The "Area Normalization" Fallacy

Many researchers assume that Area % equals Weight %.

  • Reality: While enantiomers have identical UV extinction coefficients in an achiral environment, elution conditions (pH, mobile phase composition) can shift slightly during a gradient, potentially affecting absorbance if the method is not isocratic.

  • Best Practice: Always validate using isocratic conditions whenever possible to ensure the extinction coefficient remains constant for both peaks.

Solvent Switching on Immobilized Phases

Modern immobilized chiral columns (e.g., Chiralpak IA/IB) allow switching between Normal Phase (Hexane) and Reverse Phase (Water/MeOH).

  • Warning: Never switch directly. Flush with 100% Ethanol or Isopropanol as a transition solvent to prevent column shock and precipitation of buffers.

Peak Fronting

If the major enantiomer shows fronting (shark-fin shape):

  • Cause: Solubility issues in the mobile phase. The sample solvent is likely stronger than the mobile phase.

  • Fix: Dissolve the sample in the mobile phase itself, or a weaker solvent.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Daicel Chiral Technologies. (2021). Choosing the Right Chiral Column for Your Application. Chiral Technologies. [Link]

  • Food and Drug Administration (FDA). (2024).[7] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]

  • Semantic Scholar. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

Sources

Comparative Structural Profiling: The (S)-3-Amino-3-Phenylpropionic Acid Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analysis of Peptides Containing (S)-3-Amino-3-Phenylpropionic Acid Format: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptidomimetics, (S)-3-amino-3-phenylpropionic acid (often abbreviated as


-Phe or 

-Phg homologue) represents a critical tool for imposing conformational rigidity and proteolytic resistance. Unlike its

-amino acid counterpart (L-Phenylalanine) or its homologue (

-homophenylalanine), the attachment of the phenyl ring directly to the

-carbon of the backbone creates unique steric constraints.

This guide provides a technical comparison of peptides containing this residue against standard


-peptides, detailing the structural signatures (CD/NMR), synthesis protocols, and stability profiles required for validation in drug discovery campaigns.

Comparative Performance Analysis

The following table contrasts the physicochemical and biological properties of peptides containing (S)-3-amino-3-phenylpropionic acid (


-Phe) versus native L-Phenylalanine (

-Phe) and

-homophenylalanine (

-hPhe).
Table 1: Physicochemical & Biological Profile Comparison
Feature

-Phe Peptide (Native)

-Phe Peptide ((S)-3-amino-3-phenylpropionic acid)

-hPhe Peptide (Homologue)
Backbone Topology 3-atom repeat (N-C

-C)
4-atom repeat (N-C

-C

-C)
4-atom repeat (N-C

-C

-C)
Side Chain Position C

(Benzyl group)
C

(Phenyl group)
C

(Benzyl group)
Proteolytic Stability Low (

min to hours)
High (

days to weeks)
High (

days)
Dominant Fold (MeOH)

-Helix (3.6

)
14-Helix (dependent on sequence)14-Helix (stable)
CD Signature (Helix) Min: 208, 222 nmMin: ~214 nm / Max: ~198 nm Min: ~214 nm / Max: ~198 nm
Synthetic Difficulty Low (Standard coupling)High (Steric hindrance at C

)
Moderate
Key Insight: The "Beta" Stability Factor

The incorporation of (S)-3-amino-3-phenylpropionic acid renders the peptide backbone unrecognizable to most endogenous proteases (e.g., chymotrypsin, pepsin). While


-peptides are rapidly hydrolyzed, 

-peptides maintain integrity in human serum for extended periods, making them ideal candidates for oral bioavailability studies.

Structural Elucidation Workflows

Distinguishing between the 14-helix, 12-helix, and hairpin motifs in


-peptides requires a multi-modal approach.
A. Circular Dichroism (CD) Spectroscopy

CD is the primary rapid-screening tool. Unlike


-helices, 

-peptide helices exhibit distinct "fingerprints" in the far-UV region.
  • 14-Helix Signature: A single minimum at 214 nm and a maximum at 198 nm . This helix is stabilized by

    
     hydrogen bonds (forming a 14-membered ring).
    
  • 12-Helix Signature: A minimum at 205 nm and a maximum at 220 nm . This helix is stabilized by

    
     hydrogen bonds.
    

Experimental Note: The bulky phenyl group on the backbone of (S)-3-amino-3-phenylpropionic acid can distort these signals. Always compare spectra in methanol (helix-promoting) vs. water (often aggregation or unfolding).

B. NMR Spectroscopy (The Gold Standard)

For definitive structural assignment, 2D-NMR (ROESY/NOESY) is required to map the hydrogen bonding network.

  • Critical NOE: The hallmark of the 14-helix is the

    
      NOE interaction (between the Amide NH of residue 
    
    
    
    and the C
    
    
    proton of residue
    
    
    ).
  • Coupling Constants: Measure

    
    . Values 
    
    
    
    Hz or
    
    
    Hz indicate specific rotameric locking consistent with folded structures, whereas values ~6-7 Hz suggest free rotation (unfolded).

Visualization: Structural Analysis Workflow

The following diagram outlines the decision process for synthesizing and validating peptides containing this residue.

StructuralAnalysis Start Target Design: (S)-3-amino-3-phenylpropionic acid Peptide Synthesis SPPS Synthesis (Fmoc Strategy + HATU) Start->Synthesis Purification HPLC Purification (>95% Purity) Synthesis->Purification Analysis_Split Structural Validation Purification->Analysis_Split CD_Spec CD Spectroscopy (MeOH vs H2O) Analysis_Split->CD_Spec Rapid Screen NMR_Spec 2D NMR (ROESY/TOCSY) (d_NB(i, i+2) NOE) Analysis_Split->NMR_Spec Definitive Result_14 Signature: Min 214nm NOE: i to i+2 (14-Helix) CD_Spec->Result_14 Result_12 Signature: Min 205nm NOE: i to i+3 (12-Helix) CD_Spec->Result_12 NMR_Spec->Result_14 NMR_Spec->Result_12 Result_Unfolded Signature: Weak/Random No medium-range NOE (Unfolded/Aggregate) NMR_Spec->Result_Unfolded

Caption: Workflow for the synthesis and structural classification of


-peptides, distinguishing between 14-helix, 12-helix, and unfolded states.

Experimental Protocols

Protocol 1: Optimized Solid-Phase Synthesis (SPPS)

The steric bulk of (S)-3-amino-3-phenylpropionic acid makes standard coupling (HBTU/DIC) inefficient. The following protocol uses HATU , which is superior for hindered


-amino acids.

Reagents:

  • Resin: Rink Amide MBHA (low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Coupling: Fmoc-(S)-3-amino-3-phenylpropionic acid (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq).

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2

    
     10 min). Wash DMF (
    
    
    
    ).
  • Activation: Dissolve Amino Acid, HATU, and HOAt in minimal DMF. Add DIPEA. Activate for 1 min (color change to yellow/orange).

  • Coupling: Add activated mixture to resin. Shake for 2–4 hours (standard

    
    -AA is 45 min; 
    
    
    
    -AA requires longer).
  • Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to confirm completion.

  • Capping: Acetyl anhydride/Pyridine (if coupling is <99%).

Protocol 2: Serum Stability Assay

To validate the "


-advantage," compare the half-life against a control 

-peptide.

Methodology:

  • Preparation: Dissolve peptide (1 mM) in PBS.

  • Incubation: Mix peptide solution 1:9 with pooled human serum (pre-warmed to 37°C). Final conc: 100

    
    M.[1]
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    .
  • Quenching: Add 200

    
    L cold Acetonitrile (with 0.1% TFA) to precipitate serum proteins. Centrifuge (10,000g, 10 min).
    
  • Analysis: Inject supernatant onto RP-HPLC (C18 column).

  • Calculation: Plot % remaining peak area vs. time. Fit to first-order decay (

    
    ) to determine 
    
    
    
    .

Expected Outcome:

  • 
    -Phe Control: 
    
    
    
    hours.[2]
  • 
    -Phe Analog: 
    
    
    
    hours (often stable for days).

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

  • Appella, D. H., et al. (1999). "Formation of short, stable helices in aqueous solution by beta-amino acid hexamers." Journal of the American Chemical Society. Link

  • Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry. Link

Sources

Comparative study of asymmetric synthesis routes to (S)-3-amino-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: February 2026


-Phenylalanine

Executive Summary

(S)-3-Amino-3-phenylpropionic acid is a critical chiral


-amino acid building block.[1][2] It serves as a key pharmacophore in peptidomimetics (increasing proteolytic stability), integrin antagonists, and is a precursor to the Taxol C-13 side chain.

Unlike


-amino acids, the synthesis of 

-amino acids presents unique challenges regarding the protection of the amino group and the introduction of chirality at the

-position. This guide compares three distinct methodologies for its asymmetric synthesis, evaluating them on scalability, enantiomeric excess (ee), and operational complexity.
The Three Strategic Routes
  • Transition Metal-Catalyzed Asymmetric Hydrogenation: The industrial "gold standard" for atom economy and scalability.

  • Biocatalytic Kinetic Resolution: The environmentally benign route, ideal for mild conditions but yield-limited.

  • Diastereoselective Mannich (Ellman Auxiliary): The versatile medicinal chemistry route, offering high predictability and purity.

Decision Matrix: Selecting the Right Route

The following decision tree illustrates the logical selection process based on project constraints (Scale, Cost, Purity).

DecisionMatrix Start Start: Project Requirements ScaleQ Is the target scale > 1 kg? Start->ScaleQ CostQ Is catalyst cost a primary constraint? ScaleQ->CostQ No (Lab/Pilot) RouteA Route A: Asymmetric Hydrogenation (Rh-DuPhos) ScaleQ->RouteA Yes (Industrial) EnantioQ Is >99% ee required without recrystallization? CostQ->EnantioQ No (Quality Focus) RouteB Route B: Biocatalytic Resolution (Lipase PS) CostQ->RouteB Yes (Low Cost) EnantioQ->RouteA No (Speed Focus) RouteC Route C: Ellman Auxiliary (t-Butanesulfinamide) EnantioQ->RouteC Yes (High Purity)

Figure 1: Strategic decision matrix for selecting the synthesis route.

Detailed Technical Analysis

Route A: Asymmetric Hydrogenation (The Scalable Standard)

Mechanism: Enantioselective reduction of a


-acylamino acrylate precursor using a Rhodium(I) catalyst with a chiral phosphine ligand.
  • Critical Reagents: [Rh(COD)2]BF4, (S,S)-Me-DuPhos.

  • Precursor: Methyl (E)-3-acetamido-3-phenylacrylate.

  • Stereochemistry Control: The rigid chiral pocket of the DuPhos ligand dictates the face of alkene coordination. For (S)-

    
    -phenylalanine, the (S,S)-Me-DuPhos  ligand is typically employed (Heller et al.).
    

Pros:

  • Atom Economy: 100% theoretical yield.[3][4]

  • Speed: High Turnover Frequency (TOF).

  • Clean: No stoichiometric chiral waste.

Cons:

  • Cost: Rhodium and chiral phosphines are expensive.

  • Sensitivity: Catalysts are air-sensitive; requires high-pressure hydrogenation equipment.

Route B: Biocatalytic Kinetic Resolution (The Green Approach)

Mechanism: Enzymatic hydrolysis of the racemic ethyl ester or acylation of the racemic amine. Lipases distinguish between enantiomers based on the fit within the active site.

  • Critical Reagent: Lipase PS (Burkholderia cepacia) or CAL-B (Candida antarctica).

  • Workflow: Racemic Ester + Buffer + Lipase

    
     (S)-Acid + (R)-Ester.
    
  • Stereochemistry Control: Lipase PS typically exhibits high (S)-selectivity for hydrolysis of phenyl-substituted esters.

Pros:

  • Conditions: Ambient temperature, aqueous/organic biphasic media.

  • Equipment: Standard stirrers; no high pressure needed.

  • Cost: Enzymes are renewable and reusable (if immobilized).

Cons:

  • Yield Cap: Maximum 50% yield for kinetic resolution (unless Dynamic Kinetic Resolution is used).

  • Purification: Requires separation of acid product from unreacted ester.

Route C: Ellman Auxiliary (The MedChem Standard)

Mechanism: Diastereoselective addition of a lithium enolate to a chiral sulfinimine.

  • Critical Reagent: (R)-tert-butanesulfinamide (Note: To get the (S)-amine, the (R)-auxiliary is often required due to the transition state model).

  • Workflow: Benzaldehyde + (R)-tBS

    
     Imine 
    
    
    
    + Li-Enolate
    
    
    Acid Hydrolysis.
  • Stereochemistry Control: The cyclic chair-like transition state (Zimmerman-Traxler model) ensures high diastereomeric ratios (dr > 95:5).

Pros:

  • Predictability: Highly reliable for various analogs.

  • Purity: Diastereomers can be separated by chromatography/crystallization before the final step.

  • Flexibility: Allows access to diverse derivatives by changing the enolate.

Cons:

  • Steps: Linear sequence is longer (Condensation

    
     Addition 
    
    
    
    Cleavage).
  • Atom Economy: Stoichiometric loss of the sulfinyl group upon deprotection.

Comparative Data Summary

MetricAsymmetric HydrogenationBiocatalytic ResolutionEllman Auxiliary
Theoretical Yield 100%50% (Kinetic)>85% (Chemical)
Enantiomeric Excess 95-99%>99% (at 50% conv.)>98% (after purif.)
Scalability High (kg to ton)Medium (kg)Low to Medium (g to kg)
Cost Driver Catalyst (Rh/Ligand)Enzyme/Yield LossAuxiliary Reagent
Time to Result Fast (Reaction time <24h)Slow (Reaction time 24-48h)Medium (3-step process)
Green Metric (E-factor) Low (Best)MediumHigh (Worst)

Experimental Protocols

Protocol A: Rh-Catalyzed Hydrogenation (Target: 10g Scale)

Reference Grounding: Heller, D. et al. J. Org. Chem.

  • Catalyst Prep: In a glovebox, mix [Rh(COD)2]BF4 (1 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in degassed MeOH (10 mL). Stir for 15 min until the solution turns orange-red.

  • Substrate Loading: Dissolve methyl (E)-3-acetamido-3-phenylacrylate (10 g) in degassed MeOH (90 mL) in a stainless steel autoclave.

  • Reaction: Inject the catalyst solution. Pressurize to 5 bar (75 psi) H2.

  • Process: Stir at 25°C for 12 hours. Monitor H2 uptake.

  • Workup: Vent H2. Concentrate solvent. The catalyst residue is removed via filtration through a short silica plug.

  • Deprotection: Reflux in 6M HCl to remove the acetyl and methyl groups to yield the free amino acid HCl salt.

Protocol C: Ellman Sulfinamide Synthesis (Target: 5g Scale)

Reference Grounding: Tang, T. P.[4] & Ellman, J. A. J.[4] Org. Chem.

Step 1: Imine Formation

  • Combine benzaldehyde (5.0 g, 47 mmol), (R)-tert-butanesulfinamide (5.7 g, 47 mmol), and Ti(OEt)4 (2 equiv) in THF.

  • Stir at RT for 24h. Pour into brine, filter Ti salts, and concentrate. Yields (R)-N-benzylidene-2-methylpropane-2-sulfinamide.

Step 2: Enolate Addition

  • Prepare Li-enolate: To methyl acetate (1.2 equiv) in THF at -78°C, add LDA (1.3 equiv). Stir 30 min.

  • Add solution of sulfinimine (from Step 1) in THF slowly at -78°C.

  • Stir 4h at -78°C. Quench with sat. NH4Cl.

  • Extract with EtOAc. Purify by column chromatography. Critical Checkpoint: Verify diastereomeric ratio (dr) by HPLC.[5]

Step 3: Cleavage

  • Dissolve the sulfinamido ester in MeOH. Add 4M HCl in dioxane (excess).

  • Stir 30 min at RT. Concentrate to dryness.

  • Precipitate the (S)-

    
    -phenylalanine methyl ester hydrochloride with Et2O.
    

Visualization of Pathways

Pathway A: Catalytic Cycle (Rh-DuPhos)

The efficiency of Route A relies on the coordination of the enamide to the metal center.

HydrogenationCycle Complex Rh(I)-Ligand Solvent Complex Coordination Substrate Coordination (Bidentate) Complex->Coordination + Substrate OxAdd Oxidative Addition (H2) Rh(III) Coordination->OxAdd + H2 Insertion Migratory Insertion (C-H Bond) OxAdd->Insertion Rate Limiting Elimination Reductive Elimination (Product Release) Insertion->Elimination Elimination->Complex - Product

Figure 2: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Pathway C: Ellman Auxiliary Workflow

Visualizing the stereochemical induction.

EllmanRoute Reagents Benzaldehyde + (R)-t-Butanesulfinamide Imine (R)-Sulfinimine (Chiral Electrophile) Reagents->Imine Ti(OEt)4, THF TS Zimmerman-Traxler Transition State (Li-Enolate) Imine->TS + Methyl Acetate/LDA, -78°C Adduct Sulfinamido Ester (S,R)-Diastereomer TS->Adduct High dr Final (S)-3-Amino-3-phenylpropionic acid (HCl Salt) Adduct->Final HCl/MeOH (Cleavage)

Figure 3: Step-by-step workflow for the Ellman auxiliary route.

References

  • Heller, D., et al. "Asymmetric Hydrogenation of beta-Acylamino Acrylates." Journal of Organic Chemistry, 2001.

  • Tang, T. P.[4] & Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Additions." Journal of Organic Chemistry, 1999.[4]

  • Soloshonok, V. A., et al. "Biocatalytic Resolution of beta-Amino Acids." Tetrahedron: Asymmetry, 1995.

  • Burk, M. J., et al. "Efficient Asymmetric Hydrogenation with DuPhos Ligands." Journal of the American Chemical Society, 1993.

  • Amano Enzyme Inc. "Lipase PS Amano IM Technical Data Sheet."

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Reactant of Route 2
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.